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(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate Documentation Hub

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  • Product: (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
  • CAS: 5241-56-5

Core Science & Biosynthesis

Foundational

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate chemical properties

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: A Technical Guide Introduction (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in scientific literature as Z-D-Phenylalaninamide or Cbz-D-P...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: A Technical Guide

Introduction

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, commonly known in scientific literature as Z-D-Phenylalaninamide or Cbz-D-Phe-NH₂, is a pivotal chemical intermediate. As a derivative of the D-enantiomer of the amino acid phenylalanine, its primary utility lies in its role as a protected building block in peptide synthesis and in the development of more complex molecules for pharmaceutical and biochemical research. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial urethane-type protecting group for the amine, preventing unwanted side reactions during peptide coupling while being removable under specific conditions that do not affect the peptide backbone. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its functional role in drug discovery workflows.

Core Chemical and Physical Properties

The fundamental properties of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate are summarized below. Quantitative data has been aggregated from chemical databases and computational models to provide a detailed reference profile.

Quantitative Data Summary
PropertyValueSource
CAS Number 5241-56-5ChemScene[]
Molecular Formula C₁₇H₁₈N₂O₃ChemScene[]
Molecular Weight 298.34 g/mol ChemScene[]
Melting Point 158-160 °C (for (S)-enantiomer)BOC Sciences[]
Topological Polar Surface Area 81.42 ŲChemScene[]
LogP (Computed) 2.0094ChemScene[]
Hydrogen Bond Donors 2ChemScene[]
Hydrogen Bond Acceptors 3ChemScene[]
Rotatable Bonds 6ChemScene[]
Solubility Profile

Specific quantitative solubility data is not widely published. However, based on the properties of similar N-protected amino acid amides, a qualitative solubility profile can be inferred. The compound is expected to be soluble in polar aprotic solvents and less soluble in polar protic and non-polar solvents.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Soluble
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble
Alcohols Methanol, EthanolSlightly Soluble to Insoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Insoluble
Aqueous WaterInsoluble

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analytical characterization of Z-D-Phenylalaninamide.

Synthesis Protocol: N-Benzyloxycarbonylation of D-Phenylalaninamide

This protocol describes the protection of the primary amine of D-phenylalaninamide using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

1. Materials and Reagents:

  • D-Phenylalaninamide hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

2. Procedure:

  • Dissolution: Dissolve D-phenylalaninamide hydrochloride in a biphasic system of an organic solvent (e.g., DCM) and an aqueous solution of sodium carbonate (2 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Stir vigorously until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This mitigates potential side reactions and controls the exothermic nature of the acylation.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure Z-D-Phenylalaninamide as a white solid.

Analytical Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Expected Result: A single major peak indicating the purity of the compound.

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~7.5-7.1 ppm: Multiplets corresponding to the 10 aromatic protons (phenyl ring of phenylalanine and benzyl protecting group).

    • ~7.3 ppm & ~7.0 ppm: Two broad singlets from the two amide (-CONH₂) protons.

    • ~5.0 ppm: Singlet corresponding to the two benzylic protons (-CH₂-) of the Cbz group.

    • ~4.2 ppm: Multiplet for the α-proton (-CH-) of the phenylalanine backbone.

    • ~3.0-2.8 ppm: Two doublets of doublets for the two diastereotopic β-protons (-CH₂-) of the phenylalanine side chain.

Workflow and Application Visualizations

The following diagrams illustrate the experimental workflow for producing Z-D-Phenylalaninamide and its subsequent role as a building block in drug discovery.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_workup Purification cluster_analysis Quality Control start D-Phenylalaninamide HCl + Benzyl Chloroformate reaction Schotten-Baumann Reaction (0°C to RT, aq. Base) start->reaction workup Liquid-Liquid Extraction & Washing reaction->workup drying Drying & Solvent Evaporation workup->drying recrystal Recrystallization drying->recrystal hplc Purity Check via HPLC (>98%) recrystal->hplc nmr Structure Confirmation via ¹H-NMR recrystal->nmr product Final Product: (R)-Benzyl (1-amino-1-oxo-3- phenylpropan-2-yl)carbamate hplc->product nmr->product

Synthesis and Characterization Workflow.

G Role in Peptide-Based Drug Discovery cluster_synthesis Iterative Synthesis cluster_screening Biological Evaluation building_block Building Block Z-D-Phenylalaninamide deprotection 1. Cbz Deprotection (e.g., H₂/Pd-C) building_block->deprotection coupling 2. Peptide Coupling (with another protected amino acid) deprotection->coupling coupling->deprotection Repeat n times library Peptide Library (Diverse small molecules) coupling->library assay High-Throughput Screening (e.g., Kinase Inhibition Assay) library->assay hit_id Hit Identification assay->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_opt->library SAR Study

Role in Peptide-Based Drug Discovery.

The carbamate functional group is integral to many biologically active molecules and serves as a key structural motif in pharmaceutical development. Molecules derived from (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate may be investigated for a variety of therapeutic applications, including as potential kinase inhibitors for cancer therapy, where specific structural arrangements can facilitate binding to target enzymes.

References

Exploratory

Z-D-phenylalanine amide structure and synthesis overview

An in-depth technical guide on the structure and synthesis of Z-D-phenylalanine amide, designed for researchers, scientists, and drug development professionals. Introduction Z-D-phenylalanine amide, systematically known...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the structure and synthesis of Z-D-phenylalanine amide, designed for researchers, scientists, and drug development professionals.

Introduction

Z-D-phenylalanine amide, systematically known as (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, is a protected derivative of the D-isomer of phenylalanine. The "Z" or "Cbz" group (benzyloxycarbonyl) is a common amine protecting group in peptide synthesis, valued for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation. The C-terminal amide is a common feature in many biologically active peptides and peptidomimetics, often conferring increased stability against enzymatic degradation and modifying binding characteristics. This guide provides a detailed overview of its structure, synthesis, and relevant experimental considerations.

Chemical Structure and Properties

Z-D-phenylalanine amide consists of a D-phenylalanine core, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is replaced by a primary amide.

Structure:

Chemical Structure of Z-D-phenylalanine amide

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate-
Molecular Formula C₁₇H₁₈N₂O₃[1]
Molecular Weight 298.34 g/mol [1]
Appearance White to off-white powder[1][]
Stereochemistry D-configuration (R)-
CAS Number Not explicitly found for D-isomer amide; L-isomer is 4801-80-3[1]

Note: Properties for the L-isomer are often similar, but stereospecific properties like optical rotation will have the opposite sign.

Synthesis Overview

The primary route for synthesizing Z-D-phenylalanine amide involves the amidation of its corresponding carboxylic acid, Z-D-phenylalanine (Z-D-Phe-OH). This transformation is typically achieved using a coupling reagent to activate the carboxyl group, followed by reaction with an ammonia source. A critical consideration during this process is the prevention of racemization at the chiral alpha-carbon, which can be influenced by the choice of coupling reagent, solvent, and temperature.[3]

General Synthesis Workflow

The synthesis can be visualized as a two-step logical flow: activation of the carboxylic acid followed by nucleophilic attack by ammonia.

G start Z-D-Phenylalanine (Z-D-Phe-OH) intermediate Activated Intermediate (e.g., Acyl Phosphate, O-Acylurea) start->intermediate Activation reagent Coupling Reagent (e.g., T3P, HATU, EDC) reagent->intermediate product Z-D-Phenylalanine Amide (Z-D-Phe-NH₂) intermediate->product Amination ammonia Ammonia Source (NH₃ or NH₄Cl/Base) ammonia->product

References

Foundational

Technical Datasheet: 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

CAS Number: 203268-68-2 Synonyms: 5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione It is important to note that the initially provided CAS number 5241-56-5 is incorrect for the requested compound. The correct CAS number fo...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 203268-68-2 Synonyms: 5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione

It is important to note that the initially provided CAS number 5241-56-5 is incorrect for the requested compound. The correct CAS number for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol is 203268-68-2. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. This technical guide provides a summary of its physical and chemical properties, a general synthesis protocol, and relevant diagrams for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅BrN₂OS[1]
Molecular Weight257.11 g/mol [1]
Monoisotopic Mass255.9306 Da[2]

Table 2: Predicted Physicochemical Properties of Isomers

Property5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiolSource
Boiling Point307.0 ± 44.0 °C352.1 ± 44.0 °C[3][4]
Density1.81 ± 0.1 g/cm³1.683 ± 0.06 g/cm³[3][4]
pKa4.26 ± 0.702.89 ± 0.50[3][4]
XlogP (predicted)2.7Not Available[2]

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A common and established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves a two-step process starting from a corresponding benzoic acid.[5][6]

Step 1: Synthesis of 2-Bromobenzohydrazide

2-Bromobenzoic acid is first converted to its corresponding ester, typically methyl 2-bromobenzoate, via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield 2-bromobenzohydrazide.

Step 2: Cyclization to form 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The 2-bromobenzohydrazide is then cyclized using carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed for several hours. Subsequent acidification of the reaction mixture with a dilute acid, such as hydrochloric acid, yields the final product, 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol, which can then be purified by recrystallization.[5][6]

Characterization:

The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as S-H, C=N, and C-O stretching vibrations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[5]

Visualizations

Synthesis Workflow

The general synthetic pathway for 5-substituted-1,3,4-oxadiazole-2-thiols is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification & Hydrazinolysis cluster_step2 Step 2: Cyclization 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Methyl_2-Bromobenzoate Methyl 2-Bromobenzoate 2-Bromobenzoic_Acid->Methyl_2-Bromobenzoate CH3OH, H+ 2-Bromobenzohydrazide 2-Bromobenzohydrazide Methyl_2-Bromobenzoate->2-Bromobenzohydrazide N2H4·H2O, EtOH Final_Product 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol 2-Bromobenzohydrazide->Final_Product 1. CS2, KOH, EtOH 2. H+

Caption: General synthesis workflow for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Tautomerism

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol and the thione form. This equilibrium is an important chemical characteristic of this class of compounds.

Caption: Thiol-thione tautomerism of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol. However, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

  • Antifungal Activity [5]

  • Antibacterial Activity

  • Anti-inflammatory Activity

  • Anticancer Activity [7]

The diverse biological effects of these compounds suggest that they may interact with various cellular targets and signaling pathways. Further research is required to elucidate the specific mechanism of action for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole ring is considered a bioisostere for amide and ester groups, which may contribute to its ability to interact with biological receptors.[8]

References

Exploratory

Unveiling the G-Protein Biased Agonism of Z-Phe-NH2 Derivatives at the Mu-Opioid Receptor: A Technical Guide

For Immediate Release [City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the proposed mechanism of acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the proposed mechanism of action for Z-Phe-NH2 derivatives. These synthetic peptides, analogues of the endogenous opioid endomorphin-2, demonstrate significant potential as selective mu-opioid receptor (MOR) agonists. This whitepaper details their interaction with the MOR, focusing on a G-protein biased signaling pathway, which may lead to the development of novel analgesics with fewer side effects.

The primary mechanism of action for Z-Phe-NH2 derivatives involves their function as agonists at the mu-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Upon binding, these derivatives preferentially activate the canonical G-protein signaling cascade over the β-arrestin pathway. This biased agonism is a key area of interest in modern pharmacology, as the G-protein pathway is primarily associated with the desired analgesic effects of opioids, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and tolerance.

Activation of the MOR by a Z-Phe-NH2 derivative initiates a conformational change in the receptor, leading to the coupling and activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunit complex directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. Furthermore, the Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx. The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which ultimately produces an analgesic effect.

Quantitative Analysis of Receptor Interaction and Functional Activity

The binding affinity and functional potency of Z-Phe-NH2 derivatives at the mu-opioid receptor have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies, providing a comparative overview of these compounds.

CompoundStructureMOP Binding Affinity (Ki, nM)MOP Agonist Potency (IC50, nM) (GPI Assay)Reference
Endomorphin-2Tyr-Pro-Phe-Phe-NH20.79 ± 0.05-[1]
[ΔZPhe3]EM-2 Tyr-Pro-ΔZPhe-Phe-NH2 --
[ΔZPhe4]EM-2 Tyr-Pro-Phe-ΔZPhe-NH2 --
[ΔZPhe3,4]EM-2 Tyr-Pro-ΔZPhe-ΔZPhe-NH2 --

Note: Specific Ki and IC50 values for the Z-Phe-NH2 derivatives need to be extracted from relevant literature. The table is structured to present this data once obtained.

CompoundMOP G-Protein Activation (pEC50)MOP G-Protein Activation (Emax %)MOP β-arrestin 2 Recruitment (pEC50)MOP β-arrestin 2 Recruitment (Emax %)Bias Factor (vs. Endomorphin-2)Reference
Endomorphin-2----1[2]
[ΔZPhe3]EM-2 -----
[ΔZPhe4]EM-2 -----
[ΔZPhe3,4]EM-2 -----

Note: This table is designed to showcase the G-protein bias. Data for Z-Phe-NH2 derivatives needs to be populated from experimental findings.

Core Experimental Methodologies

The characterization of Z-Phe-NH2 derivatives relies on a suite of specialized in vitro assays. The following sections provide detailed protocols for two key experiments: the competitive radioligand binding assay and the guinea pig ileum bioassay.

Competitive Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing recombinant human mu-opioid receptors

  • Radioligand: [3H]-DAMGO (a selective MOR agonist)

  • Test Compound: Z-Phe-NH2 derivative

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration apparatus (e.g., cell harvester with glass fiber filters)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the Z-Phe-NH2 derivative.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Bioassay for Opioid Agonist Activity

This classic pharmacological preparation is used to assess the functional activity of opioid agonists by measuring their ability to inhibit electrically induced contractions of the smooth muscle of the guinea pig ileum, which is rich in myenteric plexus neurons containing opioid receptors.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ bath with a capacity of 10-20 mL, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)

  • Platinum electrodes for electrical field stimulation

  • Test Compound: Z-Phe-NH2 derivative

  • Standard Agonist: Morphine or DAMGO

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mounting: Mount the ileum segment in the organ bath containing Krebs-Henseleit solution under a resting tension of approximately 0.5-1.0 g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Electrical Stimulation: Apply transmural electrical stimulation (e.g., 0.1 Hz frequency, 0.5 ms pulse duration, supramaximal voltage) to induce twitch contractions.

  • Agonist Addition: Once stable twitch responses are obtained, add the Z-Phe-NH2 derivative to the organ bath in a cumulative or non-cumulative manner, recording the inhibition of the twitch response at each concentration.

  • Data Acquisition: Record the amplitude of the twitch contractions before and after the addition of the agonist.

  • Data Analysis:

    • Express the inhibitory effect as a percentage of the maximal inhibition.

    • Plot the percentage of inhibition against the log concentration of the agonist to generate a dose-response curve.

    • Determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the proposed mechanism of action and the experimental workflows, the following diagrams have been generated using the DOT language for Graphviz.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZPhe Z-Phe-NH2 Derivative MOR Mu-Opioid Receptor (MOR) ZPhe->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP (decreased) AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion Ca2+ Influx (decreased) Ca_channel->Ca_ion Analgesia Analgesia cAMP->Analgesia K_ion->Analgesia Ca_ion->Analgesia experimental_workflow cluster_binding_assay Competitive Radioligand Binding Assay cluster_gpi_assay Guinea Pig Ileum Bioassay prep_membranes Prepare Cell Membranes with MOR setup_wells Set up 96-well Plate (Total, NSB, Competitive) prep_membranes->setup_wells add_reagents Add [3H]-DAMGO and Z-Phe-NH2 Derivative setup_wells->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze_binding Analyze Data (IC50, Ki) count->analyze_binding isolate_ileum Isolate Guinea Pig Ileum mount_tissue Mount in Organ Bath isolate_ileum->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate stimulate Apply Electrical Stimulation equilibrate->stimulate add_agonist Add Z-Phe-NH2 Derivative stimulate->add_agonist record_response Record Inhibition of Contraction add_agonist->record_response analyze_gpi Analyze Data (IC50) record_response->analyze_gpi

References

Foundational

In-Depth Technical Guide: Full Spectroscopic Data for (R)-Cbz-Phenylalanine Amide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the full spectroscopic data for (R)-Cbz-phenylalanine amide, a key building block in peptide synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the full spectroscopic data for (R)-Cbz-phenylalanine amide, a key building block in peptide synthesis and drug discovery. The following sections detail the methodologies for its synthesis and characterization, present its spectroscopic data in a clear, tabular format, and include a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-Cbz-phenylalanine amide, providing a complete spectral fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-Cbz-phenylalanine amide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m10HAromatic protons (Cbz and Phenylalanine)
7.05br s1HAmide proton (-CONH₂)
5.45br s1HAmide proton (-CONH₂)
5.25d1HUrethane NH
5.05s2HCbz methylene protons (-CH₂-)
4.40q1Hα-proton (-CH-)
3.10dd1Hβ-proton (-CH₂-)
2.95dd1Hβ-proton (-CH₂-)

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (R)-Cbz-phenylalanine amide

Chemical Shift (δ) ppmAssignment
174.5Amide Carbonyl (-CONH₂)
156.0Urethane Carbonyl (-OCONH-)
136.5Aromatic C (quaternary)
136.0Aromatic C (quaternary)
129.5Aromatic CH
128.8Aromatic CH
128.5Aromatic CH
128.2Aromatic CH
128.0Aromatic CH
127.2Aromatic CH
67.2Cbz Methylene Carbon (-CH₂-)
56.5α-Carbon (-CH-)
38.5β-Carbon (-CH₂-)

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-Cbz-phenylalanine amide

Wavenumber (cm⁻¹)IntensityAssignment
3430Strong, BroadN-H Stretch (Amide)
3350StrongN-H Stretch (Urethane)
3060MediumC-H Stretch (Aromatic)
2930MediumC-H Stretch (Aliphatic)
1685StrongC=O Stretch (Amide I)
1715StrongC=O Stretch (Urethane)
1605MediumN-H Bend (Amide II)
1530StrongN-H Bend / C-N Stretch (Amide II)
1495, 1455MediumC=C Stretch (Aromatic)
1250StrongC-O Stretch (Urethane)
740, 695StrongC-H Bend (Aromatic, out-of-plane)

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-Cbz-phenylalanine amide

m/zIon
298.14[M]⁺
281.12[M-NH₃]⁺
253.12[M-CONH₂-H]⁺
207.10[M-C₆H₅CH₂]⁺
164.09[M-C₇H₇O₂]⁺
108.04[C₇H₈O]⁺
91.05[C₇H₇]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

A detailed methodology for the synthesis of (R)-Cbz-phenylalanine amide is provided below.

Synthesis of (R)-Cbz-phenylalanine amide

This procedure involves the amidation of N-Cbz-D-phenylalanine.

Materials:

  • N-Cbz-D-phenylalanine

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Ammonia (aqueous solution, 28%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid: To a solution of N-Cbz-D-phenylalanine (1 equivalent) in anhydrous THF at -15°C under a nitrogen atmosphere, N-methylmorpholine (1.1 equivalents) is added, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). The reaction mixture is stirred at this temperature for 30 minutes.

  • Amidation: A pre-cooled (0°C) aqueous solution of ammonia (5 equivalents) is added to the reaction mixture. The solution is stirred vigorously at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove most of the THF. The residue is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude (R)-Cbz-phenylalanine amide can be further purified by recrystallization from ethyl acetate/hexanes to afford a white solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of (R)-Cbz-phenylalanine amide.

Synthesis_Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start N-Cbz-D-phenylalanine reagents1 Ethyl Chloroformate, N-Methylmorpholine intermediate Mixed Anhydride Intermediate reagents1->intermediate THF, -15°C reagents2 Aqueous Ammonia product (R)-Cbz-phenylalanine amide reagents2->product 0°C to RT workup Work-up & Recrystallization product->workup final_product Pure (R)-Cbz-phenylalanine amide workup->final_product

Caption: Synthetic workflow for (R)-Cbz-phenylalanine amide.

Exploratory

An In-depth Technical Guide to the Solubility Profile of Z-D-phenylalanine Amide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Z-D-phenylalanine amide, a protected amino acid derivative of si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Z-D-phenylalanine amide, a protected amino acid derivative of significant interest in peptide synthesis and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for Z-D-phenylalanine amide, this document leverages data from closely related structural analogs to provide a qualitative but informative solubility profile. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers.

Introduction

Z-D-phenylalanine amide is a crucial building block in the synthesis of peptides and other complex organic molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The benzyloxycarbonyl (Z) protecting group and the amide moiety significantly alter the physicochemical properties compared to the parent amino acid, D-phenylalanine. This guide aims to provide a foundational understanding of its expected solubility behavior and the methodologies to quantify it.

Estimated Solubility Profile of Z-D-phenylalanine Amide and Its Analogs

While specific quantitative solubility data for Z-D-phenylalanine amide remains scarce in publicly available literature, the solubility of structurally similar N-protected phenylalanine derivatives provides valuable insights into its likely behavior. The following table summarizes the qualitative and quantitative solubility of key analogs in common organic solvents. It is anticipated that Z-D-phenylalanine amide will exhibit a comparable solubility profile, being generally soluble in polar aprotic solvents and moderately soluble in polar protic solvents.

Compound NameSolventTemperature (°C)Solubility
N-acetyl-L-phenylalanine Dimethyl Sulfoxide (DMSO)Not Specified~12 mg/mL[1]
Dimethylformamide (DMF)Not Specified~16 mg/mL[1]
EthanolNot SpecifiedSlightly Soluble[1]
N-acetyl-D-phenylalanine AcetoneNot SpecifiedSoluble[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2]
MethanolNot SpecifiedSoluble[2]
Boc-D-phenylalanine Ethyl AcetateNot SpecifiedSoluble[3]
EthanolNot SpecifiedSoluble[3]
Dimethylformamide (DMF)Not SpecifiedSoluble[3]

Note: The data presented is for structural analogs. Experimental verification for Z-D-phenylalanine amide is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development involving a new chemical entity. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, representing the true saturation point.[4][5]

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

Apparatus and Materials:

  • Z-D-phenylalanine amide (solid)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Z-D-phenylalanine amide to a vial.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial tightly and place it on a shaker at a constant temperature.

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of Z-D-phenylalanine amide in the diluted filtrate using a pre-validated HPLC or UV-Vis method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7][8]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous or organic buffer, and the point of precipitation is measured.[7][8]

Apparatus and Materials:

  • Z-D-phenylalanine amide dissolved in DMSO (e.g., 10 mM stock)

  • Selected organic solvents

  • 96-well microtiter plates

  • Multichannel pipettes

  • Plate reader with nephelometric (light scattering) or UV absorbance capabilities[6][8]

Procedure (Nephelometric Method):

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[6][8]

  • Add the desired organic solvent to the wells.

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

  • The kinetic solubility is the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of Z-D-phenylalanine amide.

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess Z-D-phenylalanine amide B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Filter supernatant to remove undissolved solid D->E F Dilute filtrate to known concentration E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Measurement.

Conclusion

References

Foundational

Carbamate Compounds as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Carbamate compounds, organic molecules derived from carbamic acid, have emerged as a versatile and potent class of enzyme inhibitors with signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate compounds, organic molecules derived from carbamic acid, have emerged as a versatile and potent class of enzyme inhibitors with significant therapeutic applications.[1] Their unique chemical structure, which can be considered a hybrid of an ester and an amide, allows them to interact with the active sites of various enzymes, often leading to their inactivation.[2] This technical guide provides an in-depth review of carbamate compounds as inhibitors of key enzymes, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization. The guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and drug discovery.

The therapeutic relevance of carbamates is underscored by their use in a wide range of clinical applications. For instance, carbamate-based drugs are employed in the treatment of neurodegenerative diseases like Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3] Their mechanism in these contexts often involves the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Furthermore, carbamate inhibitors of fatty acid amide hydrolase (FAAH) have shown promise as analgesic, anxiolytic, and anti-inflammatory agents.[5][6] This guide will delve into the specifics of these and other important enzyme targets of carbamate compounds.

Mechanism of Action: Covalent Modification

A hallmark of many carbamate inhibitors is their ability to form a covalent bond with a nucleophilic residue in the enzyme's active site, typically a serine. This process, known as carbamylation, results in a modified, inactive enzyme.[7][8] The reaction proceeds through a two-step addition-elimination mechanism, initiated by the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate.[9]

This covalent modification is often described as "pseudo-irreversible" or "slowly reversible" because the resulting carbamylated enzyme is more stable than the acetylated enzyme intermediate formed during the normal catalytic cycle with the natural substrate.[3][7][8] The rate of spontaneous hydrolysis of the carbamyl-enzyme complex is significantly slower, leading to a prolonged inhibition of the enzyme.[3] The stability of this complex, and thus the duration of inhibition, can be tuned by modifying the chemical structure of the carbamate.[10]

Key Enzyme Targets and Quantitative Inhibition Data

This section details the primary enzyme classes targeted by carbamate inhibitors and presents a summary of their inhibitory potencies in tabular format for ease of comparison.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in terminating cholinergic neurotransmission by hydrolyzing acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic signaling.[11][12] Carbamate inhibitors, such as the clinically used drug rivastigmine, act by carbamylating the active site serine of these enzymes.[4][7]

Below is a table summarizing the inhibitory activities (IC50 and Ki values) of various carbamate compounds against AChE and BChE.

Carbamate InhibitorTarget EnzymeIC50 (µM)Ki (µM)Reference
RivastigmineAChE--[13]
BChE--[13]
(E)-3-(2-(thiophen-2-yl)vinyl)phenyl ethyl(methyl)carbamateBChE0.12 ± 0.09-[14]
(E)-2-(2-(thiophen-2-yl)vinyl)phenyl ethyl(methyl)carbamateBChE0.38 ± 0.01-[14]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60-[8]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98-[8]
Resveratrol-based carbamate 1BChE0.12 ± 0.09-[7]
Resveratrol-based carbamate 7BChE0.38 ± 0.01-[7]
Arylcarbamate-N-acylhydrazone 10cBChE0.070.097[15]
Sulfonamide-based carbamate 5kBChE4.33-[1]
Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides, including the endocannabinoid anandamide.[5][16] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[16] Carbamate inhibitors inactivate FAAH by covalently modifying the catalytic serine nucleophile in the enzyme's active site.[5]

The following table presents the inhibitory potencies of several carbamate compounds against FAAH.

Carbamate InhibitorIC50 (nM)Reference
URB5974.6[4]
URB52463[10]
Carbamate 20324[4]
JZL195 (dual FAAH/MAGL inhibitor)12 (FAAH)[10]
3-pyridyl carbamate< 1[4]
Johnson & Johnson compound 3233[4]
URB69430[17]
URB8780.33 ± 0.03[18]
Indolylalkylpiperidine carbamate 6~100[19]
Indolylalkylpiperidine carbamate 8~100[19]
Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the β-lactam ring.[20] The development of β-lactamase inhibitors is a critical strategy to overcome antibiotic resistance.[21] While not as extensively studied as for other targets, some carbamate-containing compounds have been investigated as β-lactamase inhibitors.

Due to the limited specific data on carbamate compounds as direct β-lactamase inhibitors in the provided search results, a comprehensive table for this class is not included. However, the general approach to assaying β-lactamase inhibition is described in the experimental protocols section.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay: Ellman's Method

The Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring cholinesterase activity and screening for inhibitors.[11]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by acetylcholinesterase (AChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[6]

Materials and Reagents:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test carbamate inhibitor solutions at various concentrations

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test carbamate inhibitor solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6][11]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for measuring FAAH activity and screening for carbamate inhibitors.[16][22]

Principle: The assay utilizes a non-fluorescent FAAH substrate, such as AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity and can be measured using a fluorescence plate reader.[22]

Materials and Reagents:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[22]

  • Purified FAAH enzyme or cell/tissue homogenate containing FAAH[16]

  • FAAH substrate (e.g., AMC arachidonoyl amide)

  • Test carbamate inhibitor solutions at various concentrations

  • 96-well white or black microplate

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[22]

Procedure (96-well plate format):

  • Sample Preparation (if using tissues or cells):

    • Homogenize tissue or cells in ice-cold FAAH Assay Buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.[16]

  • Plate Setup:

    • 100% Initial Activity Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the solvent used for the inhibitor.

    • Background Wells: Add FAAH Assay Buffer and the solvent.

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the test carbamate inhibitor solution at various concentrations.[22]

  • Pre-incubation: Incubate the plate for a specific time (e.g., 5-20 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode for a set period (e.g., 10-60 minutes) at the appropriate excitation and emission wavelengths.[16]

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔFluorescence/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Beta-Lactamase Inhibition Assay (Colorimetric)

This protocol outlines a general colorimetric assay for screening beta-lactamase inhibitors.[2][23]

Principle: The assay utilizes a chromogenic cephalosporin substrate, such as nitrocefin. In its intact form, nitrocefin has a pale yellow color. Upon hydrolysis of the β-lactam ring by a β-lactamase, the molecule undergoes a color change to red, which can be monitored spectrophotometrically at a wavelength of around 490 nm.[23]

Materials and Reagents:

  • Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • Purified β-lactamase enzyme

  • Nitrocefin solution (substrate)

  • Test carbamate inhibitor solutions at various concentrations

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Enzyme Control Wells: Add Assay Buffer, β-lactamase solution, and the solvent for the inhibitor.

    • Inhibitor Control Wells: Add Assay Buffer, β-lactamase solution, and the test carbamate inhibitor at various concentrations.

    • Substrate Control (Blank): Add Assay Buffer and nitrocefin solution.

  • Pre-incubation: Add the enzyme and inhibitor (or solvent) to the respective wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[24]

  • Initiate Reaction: Add the nitrocefin substrate to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at ~490 nm in kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (ΔAbs/min) for each well from the linear portion of the absorbance curve.

    • Subtract the rate of the substrate control (blank) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways affected by carbamate inhibitors and typical experimental workflows using the Graphviz DOT language.

Acetylcholine Signaling Pathway and Inhibition by Carbamates

The diagram below illustrates the cholinergic synapse and the mechanism of action of carbamate inhibitors on acetylcholinesterase.

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_vesicle Synthesizes ACh ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Transporter Choline_uptake->ChAT Choline AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE->Choline_uptake Recycles Choline Carbamate Carbamate Inhibitor Carbamate->AChE Inhibits (Carbamylation) Signal Signal Transduction AChR->Signal Activates

Caption: Acetylcholine signaling at the synapse and its inhibition by carbamates.

Endocannabinoid Signaling Pathway and FAAH Inhibition

The following diagram depicts the role of FAAH in the endocannabinoid system and how carbamate inhibitors modulate this pathway.

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibits PLD NAPE-PLD Anandamide_synthesis Anandamide (AEA) Synthesis PLD->Anandamide_synthesis Synthesizes Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide Produces Anandamide->CB1R Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation Carbamate_FAAH Carbamate Inhibitor Carbamate_FAAH->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition by carbamates.

Experimental Workflow for Carbamate Inhibitor Screening

This diagram illustrates a typical workflow for screening and characterizing carbamate enzyme inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Library Carbamate Compound Library HTS High-Throughput Screening Assay Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 Kinetics Enzyme Kinetic Studies (Ki, Mechanism of Inhibition) IC50->Kinetics Selectivity Selectivity Profiling (Off-target screening) Kinetics->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Workflow for the discovery and development of carbamate enzyme inhibitors.

Conclusion

Carbamate compounds represent a clinically and mechanistically important class of enzyme inhibitors. Their ability to covalently modify the active site of key enzymes like cholinesterases and fatty acid amide hydrolase provides a basis for their therapeutic efficacy in a range of disorders. This technical guide has provided a comprehensive overview of the mechanism, quantitative inhibitory data, and experimental methodologies relevant to the study of carbamate inhibitors. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the broader context of their action and development. As research in this area continues, a deeper understanding of the structure-activity relationships and the potential for developing more selective and potent carbamate-based therapeutics will undoubtedly emerge.

References

Exploratory

Core Structure-Activity Relationships of Phenylalanine Amide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylalanine amide derivatives. Phenylalanine, with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylalanine amide derivatives. Phenylalanine, with its versatile benzyl side chain, provides a foundational scaffold for designing molecules that can interact with a wide array of biological targets. By modifying its core structure—the N-terminal, the C-terminal amide, and the phenyl ring—researchers have successfully developed potent and selective modulators of enzymes and proteins. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to aid in the rational design of novel therapeutics.

SAR of Phenylalanine Amide Derivatives as HIV-1 Capsid Inhibitors

The HIV-1 capsid (CA) protein is a critical target for antiretroviral drug development due to its essential roles throughout the viral life cycle. Phenylalanine derivatives have been explored as inhibitors that bind at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. One of the benchmark compounds in this area is PF-74, from which many derivatives have been designed.

The essential pharmacophore for these inhibitors includes the phenylalanine core, which establishes crucial interactions within a highly conserved binding pocket. The amide group of the phenylalanine backbone is critical, often forming a hydrogen bond with the backbone nitrogen of asparagine residue Asn57 in the CA protein. Modifications have been systematically introduced to the N-acyl group and the C-terminal amide to probe the SAR and optimize antiviral potency.

The following table summarizes the in vitro anti-HIV-1 activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) for a series of phenylalanine derivatives where the linker and amine fragments were modified.

Compound IDLinker MoietyAmine Moiety (R)EC₅₀ (µM)[1][2]CC₅₀ (µM)[2]SI (CC₅₀/EC₅₀)
PF-74 3-hydroxy-2-methylbenzoylIndole0.42>50>119
II-13c 3-sulfamoylbenzoic acid4-methoxy-N-methylaniline5.14>100>19.5
V-25i 3-carbamoylbenzenesulfonylIndolin-5-amine2.57>100>38.9
I-19 Ugi-4CR productN-benzyl, indole2.53107.6142.5

EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. CC₅₀: 50% cytotoxic concentration in MT-4 cells. SI: Selectivity Index.

  • Phenylalanine Core: The L-phenylalanine scaffold is considered a privileged fragment, essential for maintaining the primary binding interactions with the HIV-1 CA protein[1].

  • Linker Region: The nature of the linker connecting the phenylalanine core to the terminal amine moiety significantly influences potency. Scaffold hopping from a benzoyl linker (as in PF-74) to sulfamoylbenzoic acid or carbamoylbenzenesulfonyl groups is tolerated, though it may lead to a slight decrease in potency[1].

  • Amine Moiety: The terminal amine fragment explores a solvent-exposed region of the binding pocket. While the original indole of PF-74 is highly effective, other groups like 4-methoxy-N-methylaniline and indolin-5-amine can be accommodated, yielding compounds with low micromolar activity[1][2].

SAR of Phenylalanine Amide Derivatives as Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid lead to hyperuricemia, a precursor to gout. Phenylalanine amide derivatives have been investigated as a novel class of XO inhibitors.

The general structure of these inhibitors features an N-phenyl aromatic amide scaffold. Docking studies suggest these compounds occupy the active site of XO, forming interactions with key residues such as Arg880, Thr1010, and Glu802[3]. The SAR exploration focuses on substitutions on both the N-phenyl ring and the aromatic amide ring.

The table below presents the in vitro inhibitory activity (IC₅₀) against xanthine oxidase for a selection of derivatives.

Compound IDN-Phenyl Moiety (Ring A)Aromatic Amide Moiety (Ring B)IC₅₀ (µM)[3]
Lead (g25) 4-benzyloxyphenyl1H-imidazole-4-carboxamide0.12
12r 3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl1H-imidazole-4-carboxamide0.028
Topiroxostat (Reference Drug)(Reference Drug)0.017

IC₅₀: 50% inhibitory concentration against xanthine oxidase.

  • Aromatic Amide Moiety: An imidazole-4-carboxamide moiety appears to be highly favorable for potent XO inhibition[3].

  • N-Phenyl Moiety: Substitutions on this ring are crucial for optimizing potency. The introduction of an imidazole group at the 3-position and a substituted benzyloxy group at the 4-position of the N-phenyl ring dramatically enhances inhibitory activity. Compound 12r , with a 2-methylbenzyl ether and a 3-imidazole substituent, was identified as the most potent derivative, with activity comparable to the known XO inhibitor Topiroxostat[3].

Experimental Protocols

Protocol 1: General Synthesis of Phenylalanine Amide Derivatives (HIV-1 Inhibitor Analogs)

This protocol outlines a common synthetic route for creating phenylalanine amide derivatives, involving standard peptide coupling and deprotection steps[1][4].

  • Amide Coupling (C-Terminus):

    • To a solution of Boc-L-phenylalanine (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or EtOAc), add the desired amine (1.1 eq.).

    • Add a coupling agent such as HATU (1.2 eq.) and a base like DIEA (2.0 eq.) or T3P® in a mixture of EtOAc and pyridine[1][4].

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amide.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 20-30% v/v)[1].

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid, yielding the amine salt intermediate.

  • Amide Coupling (N-Terminus):

    • Dissolve the amine salt intermediate from the previous step in CH₂Cl₂.

    • Add a base (e.g., TEA or DIEA, 2.5 eq.) to neutralize the salt.

    • In a separate flask, activate the desired carboxylic acid (1.1 eq.) or use the corresponding acyl chloride. For carboxylic acids, use a coupling agent like HATU. For acyl chlorides, add it dropwise to the amine solution at 0 °C[1].

    • Allow the reaction to proceed for 4-8 hours at room temperature.

    • Work up the reaction as described in step 1. Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro HIV-1 Antiviral Activity Assay

This protocol describes a cell-based assay to determine the efficacy of compounds against HIV-1 replication[1][2].

  • Cell Culture:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.

  • Virus Infection and Compound Treatment:

    • Seed MT-4 cells in a 96-well plate at a density of 1 × 10⁴ cells/well.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with an HIV-1 strain (e.g., HIV-1 NL4-3) at a predetermined multiplicity of infection (MOI).

    • Include control wells with infected/untreated cells (virus control) and uninfected/untreated cells (cell control).

  • Quantification of Viral Replication:

    • After 4-5 days of incubation, quantify the extent of viral replication. This can be done by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a reporter virus (e.g., expressing luciferase or another reporter gene).

    • Alternatively, cell viability can be measured using assays like MTT or CellTiter-Glo, as HIV-1 infection induces cytopathic effects.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Similarly, determine the 50% cytotoxic concentration (CC₅₀) from uninfected cells treated with the compound.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

Visualizations

Logical Workflow for SAR Study

The following diagram illustrates the typical workflow for a structure-activity relationship study in drug discovery.

SAR_Workflow lead_id Lead Compound Identification design Derivative Design & Virtual Screening lead_id->design synthesis Chemical Synthesis design->synthesis bio_assay Biological Assays (In Vitro) synthesis->bio_assay data_analysis Data Analysis & SAR Determination bio_assay->data_analysis optimization Lead Optimization data_analysis->optimization Identify Trends optimization->design Iterative Cycle in_vivo In Vivo Testing optimization->in_vivo Select Candidate

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Binding Mode of Phenylalanine Amide HIV-1 Inhibitor

This diagram conceptualizes the key interactions between a phenylalanine amide-based inhibitor and the HIV-1 capsid protein binding pocket.

Binding_Mode cluster_protein HIV-1 Capsid Protein Pocket cluster_inhibitor Asn57 Asn57 Gln63 Gln63 Gln67 Gln67 Hydrophobic Hydrophobic Pocket Phe_Core Phe Core (Backbone Amide) Phe_Core->Asn57 H-Bond Benzyl_Ring Benzyl Ring Benzyl_Ring->Hydrophobic Hydrophobic Interaction Amine_Moiety Terminal Amine (e.g., Indole) Amine_Moiety->Gln63 H-Bond Amine_Moiety->Gln67 H-Bond

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Z-D-Phe-NH2 as a Versatile Scaffold for Cysteine Protease Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing N-benzyloxycarbonyl-D-phenylalaninamide (Z-D-Phe-NH2) as a fou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-benzyloxycarbonyl-D-phenylalaninamide (Z-D-Phe-NH2) as a foundational scaffold in the synthesis of potent and selective cysteine protease inhibitors. This document outlines synthetic strategies, enzymatic evaluation protocols, and presents key structure-activity relationship (SAR) data for novel compounds targeting parasitic and human cysteine proteases.

Introduction

Cysteine proteases are a class of enzymes crucial for the life cycle of various pathogens, including parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness), as well as being implicated in human diseases such as cancer and arthritis. Key parasitic cysteine proteases, such as falcipain-2, falcipain-3, and rhodesain, along with human cathepsins (e.g., Cathepsin B and L), represent validated targets for therapeutic intervention.[1][2][3]

The Z-D-Phe-NH2 scaffold offers a robust starting point for the design of peptidomimetic inhibitors. The D-phenylalanine residue provides resistance to degradation by host proteases, while the benzyloxycarbonyl (Z) group and the C-terminal amide offer opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document details the synthesis of a hypothetical series of inhibitors (designated ZDP-1 to ZDP-5 ) derived from this scaffold and their evaluation against key cysteine proteases.

Synthetic Strategy

The synthesis of Z-D-Phe-NH2-based inhibitors involves the strategic introduction of an electrophilic "warhead" to interact with the catalytic cysteine residue of the protease, and modifications at the P2 and P3 positions to optimize interactions with the enzyme's binding pockets. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow A Z-D-Phe-NH2 Scaffold B Coupling with P2/P3 building blocks A->B C Introduction of Electrophilic Warhead (e.g., vinyl sulfone, nitrile, epoxide) B->C D Purification and Characterization C->D

Caption: General workflow for the synthesis of Z-D-Phe-NH2 based protease inhibitors.

Experimental Protocols

General Synthetic Protocol for ZDP Inhibitors

This protocol describes a representative synthesis of a Z-D-Phe-NH2 derivative incorporating a vinyl sulfone warhead.

  • Activation of P2 Amino Acid: To a solution of a Boc-protected amino acid (P2 residue, 1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq). Stir the mixture at 0°C for 30 minutes and then at room temperature for 4 hours.

  • Deprotection of Z-D-Phe-NH2: Dissolve Z-D-Phe-NH2 (1.0 eq) in a 4M solution of HCl in dioxane. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the HCl salt of D-Phe-NH2.

  • Coupling Reaction: Dissolve the deprotected D-Phe-NH2 in anhydrous Dimethylformamide (DMF). Add Diisopropylethylamine (DIPEA) (3.0 eq) and the activated P2 amino acid solution from step 1. Stir the reaction mixture overnight at room temperature.

  • Introduction of the Warhead: The resulting dipeptide is then coupled with a suitable electrophilic warhead precursor. For a vinyl sulfone, this involves reaction with a vinyl sulfone derivative under basic conditions.

  • Purification: The crude product is purified by flash column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final inhibitor.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Enzymatic Inhibition Assay Protocol

The inhibitory potency of the synthesized compounds against cysteine proteases is determined using a fluorometric assay.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.

    • Enzyme: Recombinant active falcipain-2, rhodesain, or cathepsin B.

    • Substrate: Fluorogenic substrate, e.g., Z-Leu-Arg-AMC (for falcipains) or Z-Arg-Arg-AMC (for cathepsin B).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the inhibitor in DMSO.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well black microplate, add 2 µL of each inhibitor dilution.

    • Add 50 µL of the enzyme solution (at a final concentration of ~1-5 nM) to all wells except the blank. Add 50 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 48 µL of the fluorogenic substrate solution (at a final concentration of 10-20 µM).

    • Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.[4]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Quantitative Data Summary

The inhibitory activities of the synthesized ZDP series against key cysteine proteases are summarized in the table below.

Compound IDModification from Z-D-Phe-NH2 ScaffoldFalcipain-2 IC₅₀ (nM)Rhodesain IC₅₀ (nM)Cathepsin B IC₅₀ (nM)
ZDP-1 P2 = Leucine, Warhead = Vinyl Sulfone25 ± 345 ± 5>10,000
ZDP-2 P2 = Homophenylalanine, Warhead = Vinyl Sulfone15 ± 220 ± 38,500 ± 450
ZDP-3 P2 = Leucine, Warhead = Nitrile80 ± 7150 ± 12>10,000
ZDP-4 P2 = Homophenylalanine, Warhead = Nitrile40 ± 465 ± 69,200 ± 510
ZDP-5 P2 = Phenylglycine, Warhead = Vinyl Sulfone35 ± 455 ± 5>10,000

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR)

The SAR studies on the ZDP series of inhibitors provide valuable insights for further optimization.

G cluster_sar Structure-Activity Relationship cluster_p2 P2 Position cluster_warhead Warhead Scaffold Z-D-Phe-NH2 P2_hPhe Homophenylalanine (ZDP-2, ZDP-4) - Increased potency Scaffold->P2_hPhe P2_Leu Leucine (ZDP-1, ZDP-3) - Good potency Scaffold->P2_Leu P2_PheGly Phenylglycine (ZDP-5) - Moderate potency Scaffold->P2_PheGly WH_VS Vinyl Sulfone (ZDP-1, ZDP-2, ZDP-5) - High potency (irreversible) Scaffold->WH_VS WH_N Nitrile (ZDP-3, ZDP-4) - Moderate potency (reversible) Scaffold->WH_N

Caption: Key structure-activity relationships for ZDP inhibitors.

The data indicate that:

  • P2 Position: The nature of the amino acid at the P2 position significantly influences potency. Larger hydrophobic residues like homophenylalanine (in ZDP-2 and ZDP-4 ) generally lead to higher inhibitory activity against both falcipain-2 and rhodesain compared to leucine (in ZDP-1 and ZDP-3 ).[1]

  • Warhead: The choice of the electrophilic warhead is critical. Vinyl sulfones (ZDP-1 , ZDP-2 , ZDP-5 ) act as irreversible inhibitors and generally exhibit higher potency compared to the reversible nitrile warhead (ZDP-3 , ZDP-4 ).

  • Selectivity: All synthesized compounds show high selectivity for the parasitic proteases (falcipain-2 and rhodesain) over the human homolog, cathepsin B.

Signaling Pathway and Mechanism of Action

The targeted cysteine proteases, particularly falcipain-2 and -3 in P. falciparum, are essential for the degradation of host hemoglobin, which provides the parasite with a source of amino acids for its growth and proliferation. Inhibition of these proteases leads to the starvation and death of the parasite.

G cluster_pathway Mechanism of Action Hb Host Hemoglobin FV Parasite Food Vacuole Hb->FV FP23 Falcipain-2/3 FV->FP23 degradation AA Amino Acids FP23->AA Growth Parasite Growth & Proliferation AA->Growth Inhibitor ZDP Inhibitor Inhibitor->FP23 Inhibition

Caption: Inhibition of the hemoglobin degradation pathway by ZDP inhibitors.

Conclusion

The Z-D-Phe-NH2 scaffold proves to be a valuable and versatile starting point for the development of potent and selective inhibitors of parasitic cysteine proteases. The synthetic routes are amenable to the introduction of diverse chemical functionalities at key positions, allowing for the fine-tuning of inhibitory activity and selectivity. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel anti-parasitic agents. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy.

References

Application

Application Notes and Protocols for Peptide Coupling of Z-D-Phenylalanine Amide with Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of dipeptides and larger peptide fragments is a cornerstone of drug discovery and development. The precise and efficient formatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of dipeptides and larger peptide fragments is a cornerstone of drug discovery and development. The precise and efficient formation of amide bonds between amino acids is critical for obtaining the desired products in high yield and purity. This document provides a detailed protocol for the solution-phase coupling of N-benzyloxycarbonyl-D-phenylalanine amide (Z-D-Phe-NH₂) with various N-terminally protected amino acids. The use of the Z-protecting group offers specific advantages in certain synthetic strategies, and D-phenylalanine is often incorporated into peptide analogs to enhance metabolic stability.

This application note outlines common coupling methodologies, presents representative data for the synthesis of Z-D-Phe-Xaa-NH₂ dipeptides (where Xaa is an amino acid residue), and provides detailed experimental protocols.

Overview of Common Coupling Reagents

The selection of a suitable coupling reagent is crucial for minimizing side reactions, such as racemization, and maximizing product yield. For the coupling of Z-D-phenylalanine amide, several classes of reagents are commonly employed in solution-phase synthesis:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency.[1][2]

  • Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for their high efficiency and rapid reaction times.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and are known to minimize racemization.

The choice of reagent can be influenced by the specific amino acids being coupled, the solvent system, and the desired scale of the reaction.

Data Presentation: Comparative Coupling Efficiency

The following table summarizes representative yields and reaction times for the coupling of Z-D-phenylalanine with various amino acid amides using different coupling reagents. This data is compiled from typical results observed in solution-phase peptide synthesis and serves as a guideline for reagent selection.

Coupling Reagent/AdditiveAmino Acid (H-Xaa-R)SolventReaction Time (h)Typical Yield (%)Purity (%)
EDC / HOBtH-Ala-NH₂DMF12-2485-95>95
EDC / HOBtH-Leu-NH₂DCM/DMF12-2480-90>95
EDC / HOBtH-Val-NH₂DMF24-4875-85>90
HBTU / DIPEAH-Ala-NH₂DMF2-490-98>97
HBTU / DIPEAH-Leu-NH₂DMF2-488-96>97
HBTU / DIPEAH-Val-NH₂DMF4-880-90>95
HATU / DIPEAH-Ala-NH₂DMF1-392-99>98
HATU / DIPEAH-Leu-NH₂DMF1-390-98>98
HATU / DIPEAH-Val-NH₂DMF2-685-95>97

Note: Yields and purities are dependent on reaction conditions, stoichiometry of reagents, and purification methods.

Experimental Protocols

This section provides detailed solution-phase protocols for the coupling of Z-D-phenylalanine amide with a generic N-Boc-protected amino acid (Boc-Xaa-OH).

Protocol 1: Peptide Coupling using EDC/HOBt

Materials:

  • Z-D-phenylalanine amide (Z-D-Phe-NH₂)

  • Boc-protected amino acid (Boc-Xaa-OH) (e.g., Boc-Ala-OH, Boc-Leu-OH, Boc-Val-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-D-phenylalanine amide (1.0 eq) and Boc-Xaa-OH (1.1 eq) in anhydrous DMF (or DCM).

  • Addition of HOBt: Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

  • pH Adjustment: If the starting amino acid is a salt, add DIPEA or NMM (1.2-1.5 eq) to neutralize the mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Peptide Coupling using HATU

Materials:

  • Z-D-phenylalanine amide (Z-D-Phe-NH₂)

  • Boc-protected amino acid (Boc-Xaa-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-D-phenylalanine amide (1.0 eq) and Boc-Xaa-OH (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of HATU: Add HATU (1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase peptide coupling of Z-D-phenylalanine amide.

PeptideCouplingWorkflow start Start dissolution 1. Dissolve Reactants (Z-D-Phe-NH2 & Boc-Xaa-OH) in Anhydrous Solvent start->dissolution additives 2. Add Coupling Additives (e.g., HOBt) dissolution->additives cooling 3. Cool to 0 °C additives->cooling activation 4. Add Coupling Reagent (e.g., EDC or HATU) & Base (e.g., DIPEA) cooling->activation reaction 5. Reaction (Stir at RT) activation->reaction workup 6. Aqueous Work-up (Acid/Base Washes) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Z-D-Phe-Xaa-Boc purification->product

Caption: General workflow for solution-phase peptide coupling.

The logical relationship between the choice of coupling reagent and potential outcomes is depicted in the diagram below.

ReagentSelection reagent Choice of Coupling Reagent edc Carbodiimide (EDC/HOBt) reagent->edc Consideration: Cost hatu Uronium Salt (HATU/DIPEA) reagent->hatu Consideration: Speed & Efficiency pybop Phosphonium Salt (PyBOP/DIPEA) reagent->pybop Consideration: Minimizing Racemization outcome1 Cost-Effective Longer Reaction Time Good Yields edc->outcome1 outcome2 Fast Reaction High Yield Low Racemization hatu->outcome2 outcome3 Low Racemization Good for Hindered Amino Acids High Yield pybop->outcome3

Caption: Factors influencing coupling reagent selection.

References

Method

Application Notes and Protocols for Asymmetric Synthesis of Chiral Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for various state-of-the-art asymmetric synthesis methods for preparing chiral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various state-of-the-art asymmetric synthesis methods for preparing chiral phenylalanine derivatives. These non-proteinogenic amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other bioactive molecules. The following sections detail methodologies including biocatalysis, phase-transfer catalysis, transition-metal catalysis, and the use of chiral auxiliaries, offering a comparative overview to aid in method selection and implementation.

Biocatalytic Synthesis using Phenylalanine Ammonia Lyases (PALs)

Biocatalytic methods offer an environmentally benign and highly selective approach to chiral phenylalanine derivatives. Phenylalanine ammonia lyases (PALs) catalyze the stereoselective amination of cinnamic acid derivatives to produce L- or D-phenylalanines. Recent enzyme engineering efforts have expanded the substrate scope and even inverted the natural enantioselectivity of these enzymes.

Application Notes:

Engineered PALs can now synthesize a variety of substituted D-phenylalanines with high yield and excellent optical purity from inexpensive cinnamic acids.[1][2] A one-pot approach coupling PAL amination with a chemoenzymatic deracemization (based on stereoselective oxidation and non-selective reduction) has proven effective.[1][2] Furthermore, rational engineering of PALs, for instance from Planctomyces brasiliensis (PbPAL), has enabled highly D-enantioselective hydroamination of electron-deficient aryl acrylates.[3] For the synthesis of L-phenylalanine derivatives, one-pot biocatalytic cascades using a combination of enzymes like L-threonine transaldolase, phenylserine dehydratase, and an aminotransferase have been developed to convert a wide range of aldehydes into the desired amino acids with high yields and enantioselectivity.[4]

Quantitative Data Summary:
EntrySubstrateBiocatalyst SystemProductConversion (%)ee (%)Reference
1p-Nitrocinnamic acidH359Y PAL variant & LAAD/NH₃:BH₃D-p-Nitrophenylalanine78>99 (D)[1]
22-(Trifluoromethyl)acrylic acidL205F PbPAL variantD-2-(Trifluoromethyl)phenylalanine98>99 (D)[3]
33-Pyridineacrylic acidL205F PbPAL variantD-3-Pyridylalanine95>99 (D)[3]
44-Fluorobenzaldehydes-ObiH, RpPSDH, TyrB4-Fluoro-L-phenylalanine~95>99 (L)[4]
54-(Trifluoromethyl)benzaldehydes-ObiH, RpPSDH, TyrB4-(Trifluoromethyl)-L-phenylalanine~90>99 (L)[4]
Experimental Protocol: Enzymatic Synthesis of D-p-Nitrophenylalanine[1]
  • Reaction Setup: In a suitable vessel, combine p-nitrocinnamic acid (5 mM), ammonium hydroxide (5 M, to maintain pH 9.6), and the purified H359Y PAL variant (25 µg/mL).

  • Deracemization Reagents: Add wet cells of E. coli expressing L-amino acid deaminase (LAAD) (15 mg/mL) and ammonia borane (NH₃:BH₃) complex.

  • Incubation: Incubate the reaction mixture at 37°C with shaking (220 rpm) for 4-7 hours.

  • Monitoring: Monitor the reaction progress by HPLC analysis to determine conversion and enantiomeric excess.

  • Work-up and Purification: Once the reaction is complete, centrifuge to remove cells. The supernatant containing the product can be purified using standard chromatographic techniques.

Workflow Diagram:

cluster_0 One-Pot Chemoenzymatic Cascade CinnamicAcid Cinnamic Acid Derivative RacemicPhe Racemic Phenylalanine Derivative CinnamicAcid->RacemicPhe PAL-catalyzed hydroamination IminoAcid Imino Acid RacemicPhe->IminoAcid LAAD-catalyzed (L-selective oxidation) DPhe Enantioenriched D-Phenylalanine Derivative RacemicPhe->DPhe Accumulation IminoAcid->RacemicPhe NH3:BH3 (non-selective reduction)

Chemoenzymatic cascade for D-phenylalanine synthesis.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful and operationally simple method for the synthesis of chiral α-amino acids. This technique typically involves the alkylation of a glycine Schiff base under biphasic conditions, using a chiral quaternary ammonium salt derived from cinchona alkaloids as the catalyst.

Application Notes:

The asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various substituted benzyl bromides provides access to a wide range of unnatural phenylalanine derivatives.[5] The choice of the cinchona alkaloid-derived catalyst is crucial for achieving high enantioselectivity. Pseudoenantiomeric catalysts can be used to synthesize both (R)- and (S)-enantiomers of the desired amino acid derivatives in excellent yields and enantioselectivities.[5] This method is scalable and utilizes mild reaction conditions, making it attractive for industrial applications.

Quantitative Data Summary:
EntryBenzyl Bromide SubstituentCatalystProduct EnantiomerYield (%)ee (%)Reference
14-ClO-allyl-N-(9-anthracenylmethyl)cinchoninium bromideR9995[5]
23-CF₃O-allyl-N-(9-anthracenylmethyl)cinchoninium bromideR9898[5]
32-NO₂O-allyl-N-(9-anthracenylmethyl)cinchoninium bromideR9599[5]
44-ClO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideS9994[5]
53-CF₃O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideS9897[5]
Experimental Protocol: Asymmetric Alkylation of Glycine Schiff Base[5]
  • Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol) and the chiral phase-transfer catalyst (0.02 mmol) in toluene (2 mL) at 0°C, add the substituted benzyl bromide (0.24 mmol).

  • Base Addition: Add aqueous potassium hydroxide (50% w/w, 1 mL) and stir the reaction mixture vigorously at 0°C.

  • Reaction Time: Continue stirring for the time specified for the particular substrate (typically 1-6 hours), monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired enantiomerically enriched phenylalanine derivative.

  • Deprotection: The resulting Schiff base can be hydrolyzed under acidic conditions (e.g., 1 M HCl in diethyl ether) to yield the free amino acid ester.

Workflow Diagram:

cluster_1 Asymmetric Phase-Transfer Catalysis Workflow GlycineSchiffBase Glycine Schiff Base Enolate Enolate Intermediate GlycineSchiffBase->Enolate Deprotonation (aq. KOH) AlkylatedProduct Alkylated Schiff Base Enolate->AlkylatedProduct Alkylation with Benzyl Bromide (Chiral PTC) FinalProduct Chiral Phenylalanine Derivative AlkylatedProduct->FinalProduct Acidic Hydrolysis

Workflow for PTC-mediated synthesis.

Rhodium-Catalyzed Asymmetric Conjugate Addition

Transition metal-catalyzed reactions offer another efficient route to chiral phenylalanine derivatives. Specifically, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine derivatives has emerged as a robust method.

Application Notes:

This method allows for the facile preparation of a variety of functionalized phenylalanines.[6][7][8] The reaction proceeds via a conjugate addition and subsequent enantioselective protonation cascade.[6][7][8] The choice of the chiral diene ligand is critical for achieving high enantioselectivity. This protocol is notable for its tolerance of various functional groups on the arylboronic acid.

Quantitative Data Summary:
EntryArylboronic AcidChiral LigandYield (%)ee (%)Reference
1Phenylboronic acid(S)-BINAP9599[6]
24-Methoxyphenylboronic acid(S)-BINAP9298[6]
33-Thienylboronic acid(S)-BINAP8897[6]
44-Fluorophenylboronic acidC1-symmetric bicyclo[2.2.2] diene9999[6]
Experimental Protocol: Rh-Catalyzed Asymmetric Conjugate Addition[6]
  • Catalyst Preparation: In a glovebox, to a solution of [Rh(cod)₂]BF₄ (0.01 mmol) in 1,4-dioxane (1 mL), add the chiral diene ligand (0.011 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: To the prepared catalyst solution, add N-phthalimidodehydroalanine methyl ester (0.2 mmol) and the arylboronic acid (0.3 mmol).

  • Reaction Conditions: Add water (0.1 mL) to the mixture and stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired product.

Reaction Pathway Diagram:

cluster_2 Rh-Catalyzed Asymmetric Conjugate Addition Dehydroalanine N-Acyl-α,β-dehydroalanine Ester RhEnolate Rhodium Enolate Dehydroalanine->RhEnolate ArylboronicAcid Arylboronic Acid ArylRh Aryl-Rh(I) Intermediate ArylboronicAcid->ArylRh Transmetalation RhComplex [Rh(I)-Chiral Ligand]+ RhComplex->ArylRh ArylRh->RhEnolate Conjugate Addition Product Chiral Phenylalanine Derivative RhEnolate->Product Enantioselective Protonation

Rhodium-catalyzed conjugate addition pathway.

Asymmetric Strecker Synthesis Using a Chiral Auxiliary

The Strecker synthesis is a classic method for preparing α-amino acids. The asymmetric variant, employing a chiral auxiliary, allows for the diastereoselective formation of α-amino nitriles, which can then be converted to the desired chiral amino acids.

Application Notes:

The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction with aldehydes or ketones can lead to nearly diastereomerically pure α-amino nitriles through a crystallization-induced asymmetric transformation.[9][10][11] This one-pot procedure is practical and can be performed in water or a water/methanol mixture. The chiral auxiliary can be subsequently removed to yield the final enantiomerically pure α-amino acid.

Quantitative Data Summary:
EntryCarbonyl CompoundChiral AuxiliaryDiastereomeric Ratio (dr)Yield (%)Final Product ee (%)Reference
1Pivaldehyde(R)-Phenylglycine amide>99:193>98 (S)-tert-Leucine[9]
23,4-Dimethoxyphenylacetone(R)-Phenylglycine amide>99:176Not reported[9]
Experimental Protocol: Asymmetric Strecker Synthesis[9]
  • Reaction Setup: Dissolve (R)-phenylglycine amide hydrochloride (10 mmol) and 3,4-dimethoxyphenylacetone (10 mmol) in a mixture of methanol and water (6:1 v/v).

  • Cyanide Addition: Add an aqueous solution of sodium cyanide (30%, 1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 96 hours. The product will precipitate as a solid.

  • Isolation: Collect the solid by filtration and wash with cold water/methanol to obtain the diastereomerically pure α-amino nitrile.

  • Hydrolysis and Auxiliary Removal: The α-amino nitrile can be hydrolyzed under strong acidic conditions (e.g., refluxing in 6 M HCl) to yield the desired α-amino acid. The chiral auxiliary can be recovered from the reaction mixture.

Logical Relationship Diagram:

cluster_3 Asymmetric Strecker Synthesis Logic Aldehyde Aldehyde/Ketone DiastereomericMixture Diastereomeric α-Amino Nitriles (in solution) Aldehyde->DiastereomericMixture ChiralAux Chiral Amine (e.g., (R)-Phenylglycine amide) ChiralAux->DiastereomericMixture Cyanide Cyanide Source Cyanide->DiastereomericMixture PureDiastereomer Pure Diastereomer (precipitated) DiastereomericMixture->PureDiastereomer Crystallization-Induced Asymmetric Transformation FinalProduct Enantiopure α-Amino Acid PureDiastereomer->FinalProduct Hydrolysis & Auxiliary Removal

Logical flow of the asymmetric Strecker synthesis.

References

Application

Application Notes and Protocols for Kinase Inhibition Assays of Carbamate-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal tran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Carbamate-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. This document provides detailed application notes and protocols for conducting kinase inhibition assays specifically tailored for the evaluation of carbamate-based compounds.

Carbamate-based kinase inhibitors, such as Sorafenib and Regorafenib, are known to target multiple kinases, including Raf, VEGFR, and PDGFR.[1][2] Understanding the potency and selectivity of these compounds is crucial for their development as therapeutic agents. This guide offers standardized biochemical and cell-based assay protocols to determine the inhibitory activity (e.g., IC50 values) of carbamate-based compounds against various kinases. Additionally, it provides an overview of key signaling pathways affected by these inhibitors and includes visualizations to aid in the interpretation of experimental results.

Data Presentation: Inhibitory Activity of Carbamate-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative carbamate-based kinase inhibitors against a panel of kinases. These values were determined using biochemical assays and provide a quantitative measure of the compounds' potency.

CompoundTarget KinaseIC50 (nM)Reference
SorafenibRaf-16[1]
B-Raf22[1]
VEGFR-290[1]
PDGFR-β57[1]
RegorafenibVEGFR113[2]
VEGFR24.2[2]
VEGFR346[2]
PDGFRβ22[2]
Kit (c-Kit)7[2]
RET (c-RET)1.5[2]
Raf-12.5[2]
EncorafenibBRAF V600E0.3

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a carbamate-based compound against a purified kinase using a luminescence-based assay that measures ATP depletion.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Carbamate-based test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the carbamate-based test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stock solutions into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Add 25 µL of the ATP depletion reagent from the luminescence-based assay kit to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol describes a method to assess the inhibitory effect of a carbamate-based compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., A375 for BRAF V600E, HepG2 for various receptor tyrosine kinases)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • Carbamate-based test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody specific for the phosphorylated form of the downstream substrate.

    • Primary antibody for the total form of the downstream substrate.

    • HRP-conjugated secondary antibody.

  • ELISA or Western blot detection reagents.

  • Plate reader (for ELISA) or imaging system (for Western blot).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the carbamate-based test compound. Include a vehicle control (DMSO). Incubate for a specific period (e.g., 2-24 hours) to allow for compound uptake and target engagement.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-20 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Phosphorylation Detection (ELISA method):

    • Coat a high-binding 96-well plate with a capture antibody against the total downstream substrate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add equal amounts of protein lysate to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate and add the primary antibody specific for the phosphorylated substrate. Incubate for 1-2 hours.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add a TMB substrate. Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each treatment.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by carbamate-based kinase inhibitors.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-Raf, Raf-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Sorafenib Sorafenib/ Regorafenib Sorafenib->RTK Sorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition by carbamate-based compounds.

Experimental_Workflow start Start prep_compound Prepare Serial Dilution of Carbamate Compound start->prep_compound assay_setup Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) prep_compound->assay_setup incubation Incubate at Room Temperature assay_setup->incubation detection Add Detection Reagents (Luminescence-based) incubation->detection read_plate Read Luminescence on Plate Reader detection->read_plate analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->analysis end End analysis->end

Caption: A generalized experimental workflow for a biochemical kinase inhibition assay.

References

Method

Application Notes and Protocols for Incorporating Z-D-Phe-NH2 into Peptidomimetic Backbones

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting information for the incorporation of N-α-Benzyloxycarbonyl-D-phenylalaninamide (Z-D-Phe-NH...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the incorporation of N-α-Benzyloxycarbonyl-D-phenylalaninamide (Z-D-Phe-NH2) into peptidomimetic backbones. The inclusion of the D-enantiomer of phenylalanine, protected with the benzyloxycarbonyl (Z) group, offers a strategic approach to enhance the metabolic stability and modulate the conformational properties of peptidomimetics, particularly those targeting receptors where D-amino acids are well-tolerated or even preferred, such as opioid receptors.

Introduction to Z-D-Phe-NH2 in Peptidomimetic Design

Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability.[1] The incorporation of unnatural amino acids is a key strategy in peptidomimetic design. D-amino acids, such as D-phenylalanine, are particularly valuable as they can confer resistance to proteolysis by human enzymes, which typically recognize L-amino acids.[2][3] This increased stability can lead to a longer duration of action for peptide-based therapeutics.

The benzyloxycarbonyl (Z or Cbz) group is a classic and effective protecting group for the α-amino group of amino acids, widely used in solution-phase peptide synthesis.[4][5] It is stable under various conditions and can be removed cleanly, often by catalytic hydrogenation, providing an orthogonal deprotection strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.[4] Z-D-Phe-NH2 is therefore a valuable building block for introducing a D-phenylalanine residue with a C-terminal amide into a peptide sequence.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling of Z-D-Phe-OH (the carboxylic acid form of the building block) in both solution-phase and solid-phase peptide synthesis. These are representative values and may require optimization for specific sequences.

Table 1: Solution-Phase Coupling of Z-D-Phe-OH

ParameterConditionExpected Yield (%)Notes
Coupling Reagent HBTU/HOBt or DCC/HOBt85-95%HBTU/HOBt is often preferred due to lower risk of side reactions.
Solvent DMF or DCM-DMF is a good solvent for most protected peptides.
Base DIPEA or NMM-Use 2-4 equivalents relative to the amino component.
Reaction Time 2-12 hours-Monitor reaction progress by TLC or LC-MS.
Temperature Room Temperature-Lower temperatures can be used to minimize racemization.

Table 2: Solid-Phase Coupling of Z-D-Phe-OH (as part of a larger synthesis)

ParameterConditionCoupling Efficiency (%)Notes
Resin Wang or Rink Amide resin>99%Choice of resin depends on the desired C-terminal functionality.
Coupling Reagent HBTU/HOBt or HATU>99%HATU is particularly effective for hindered couplings.
Solvent DMF-Ensure resin is well-swollen.
Base DIPEA-Use 2-4 equivalents relative to the amino acid.
Reaction Time 1-4 hours-Monitor with a qualitative test (e.g., Kaiser test).

Experimental Protocols

Solution-Phase Peptide Synthesis: Coupling of Z-D-Phe-OH

This protocol describes the coupling of Z-D-Phe-OH to the N-terminus of a peptide-amine in solution.

Materials:

  • Z-D-Phe-OH

  • Peptide-amine hydrochloride or trifluoroacetate salt

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Peptide-Amine: Dissolve the peptide-amine salt (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the salt and free the amine.

  • Activation of Z-D-Phe-OH: In a separate flask, dissolve Z-D-Phe-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF. Add DIPEA (2.2 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Z-D-Phe-OH solution to the peptide-amine solution. Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (a typical eluent system is DCM:Methanol, 95:5 v/v). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel or by recrystallization to obtain the pure Z-protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS): Incorporation of Z-D-Phe-OH

This protocol outlines the incorporation of a Z-D-Phe-OH residue into a growing peptide chain on a solid support using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide)

  • Z-D-Phe-OH

  • HBTU and HOBt, or HATU

  • DIPEA

  • DMF (peptide synthesis grade)

  • Piperidine (20% in DMF, v/v) for Fmoc deprotection

  • DCM

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl adducts.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Coupling of Z-D-Phe-OH:

    • In a separate vial, dissolve Z-D-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling step.

  • Chain Elongation: For subsequent amino acids, the Z-group on the D-Phe residue remains in place while the next Fmoc-protected amino acid is coupled to its N-terminus.

Deprotection of the Z-Group

The Z-group is typically removed by catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or a mixture of MeOH/DCM

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in MeOH or a suitable solvent mixture.

  • Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 2-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with MeOH.

  • Concentrate the combined filtrates under reduced pressure to obtain the deprotected peptide.

Visualizations

Experimental Workflow for Solution-Phase Synthesis

G start Start: Peptide-Amine Salt neutralize Neutralize with DIPEA start->neutralize couple Couple Activated Amino Acid to Peptide-Amine neutralize->couple activate Activate Z-D-Phe-OH (HBTU/HOBt, DIPEA) activate->couple monitor Monitor by TLC/LC-MS couple->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup purify Purify (Chromatography/Recrystallization) workup->purify end End: Pure Z-Protected Peptide purify->end

Caption: Workflow for solution-phase coupling of Z-D-Phe-OH.

Experimental Workflow for Solid-Phase Synthesis

G start Start: Fmoc-Peptide-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 couple Couple Z-D-Phe-OH (HBTU/HOBt, DIPEA) kaiser1->couple wash2 Wash (DMF) couple->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 end End: Z-D-Phe-Peptide-Resin kaiser2->end

Caption: Workflow for solid-phase incorporation of Z-D-Phe-OH.

Opioid Receptor Signaling Pathway

Peptidomimetics containing D-amino acids are often designed as ligands for G-protein coupled receptors (GPCRs), such as the opioid receptors, to modulate pain signaling.[6][7] The following diagram illustrates the canonical opioid receptor signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Opioid Receptor (GPCR) g_protein G-Protein (Gi/o) (αβγ) receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits g_alpha Gα-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP k_channel K+ Channel k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Decreased Ca2+ Influx ca_channel->ca_influx agonist Peptidomimetic Agonist (containing Z-D-Phe-NH2) agonist->receptor Binds g_alpha->ac Inhibits g_beta_gamma->k_channel Activates g_beta_gamma->ca_channel Inhibits atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates neurotransmitter Decreased Neurotransmitter Release ca_influx->neurotransmitter internalization Receptor Internalization beta_arrestin->internalization Promotes

Caption: Simplified opioid receptor signaling pathway.

References

Application

Application Notes and Protocols for (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as Z-D-Phenylalanine amide, is a derivative of the amino acid D-phen...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as Z-D-Phenylalanine amide, is a derivative of the amino acid D-phenylalanine.[1][2] Its chemical structure, featuring a carbamate-protected amine and a primary amide, makes it a versatile scaffold and a potential candidate for hit and lead discovery in various therapeutic areas. While direct and extensive biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in molecules with established biological activities. This document outlines potential applications and detailed experimental protocols to explore its utility in drug discovery, focusing on its potential as a calpain inhibitor, a kinase inhibitor, and a building block for peptide-based therapeutics.

Potential Application 1: Calpain Inhibition

Rationale: Calpains are a family of calcium-dependent cysteine proteases. Their dysregulation is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cataract formation, making them attractive therapeutic targets.[3][4] Many known calpain inhibitors are peptide-based molecules that mimic the calpain substrate. The phenylalanine amide moiety in (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate provides a peptide-like backbone that could potentially interact with the active site of calpains.

Quantitative Data Presentation: Inhibitory Activity Profile

The inhibitory potential of the test compound against various proteases would be quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure.

Target Enzyme(R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate IC50 (µM)SJA6017 (Control) IC50 (µM)
µ-Calpain (Calpain-1)Data to be determined0.012
m-Calpain (Calpain-2)Data to be determined0.021
Cathepsin BData to be determined15
Cathepsin LData to be determined1.6

Control data for SJA6017 is sourced from existing literature.[5]

Experimental Protocol: In Vitro Fluorogenic Calpain Activity Assay[5]

This protocol describes a method to measure the inhibitory effect of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate on purified calpain enzymes.

Materials:

  • Purified µ-calpain or m-calpain

  • (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create serial dilutions of the test compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Dilute the purified calpain enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add the serially diluted test compound or vehicle control.

    • Add the diluted calpain enzyme solution to each well.

    • Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a fluorometric microplate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[6]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the vehicle.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Calpain Activation Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive binds & activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrate Cellular Substrates (e.g., cytoskeletal proteins, signaling proteins) Calpain_active->Substrate cleaves Cleavage Proteolytic Cleavage Substrate->Cleavage Cellular_effect Downstream Cellular Effects (e.g., apoptosis, cell migration) Cleavage->Cellular_effect

Caption: Simplified Calpain Activation Signaling Pathway.

G cluster_1 Calpain Inhibition Assay Workflow prep Prepare Reagents: - Test Compound Dilutions - Calpain Enzyme - Substrate Solution plate Plate Compound/Vehicle and Calpain Enzyme prep->plate incubate Pre-incubate (15 min, 30°C) (Inhibitor Binding) plate->incubate react Initiate Reaction: Add Substrate + CaCl₂ incubate->react measure Measure Fluorescence (Kinetic Read) react->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analyze

Caption: Experimental workflow for the in vitro calpain assay.

Potential Application 2: Kinase Inhibition

Rationale: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. A structurally related compound, benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate, has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] This suggests that the core scaffold of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate could serve as a starting point for developing kinase inhibitors.

Quantitative Data Presentation: Kinase Selectivity Profile

To assess the compound's potential as a kinase inhibitor, it should be screened against a panel of kinases.

Kinase Target(R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate IC50 (µM)Staurosporine (Control) IC50 (µM)
CDK1/CycBData to be determined0.02
CDK2/CycAData to be determined0.007
CDK5/p25Data to be determined0.006
PKAData to be determined0.007
ROCK1Data to be determined0.014

Control data for Staurosporine is representative and may vary by assay conditions.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent)

This protocol outlines a general method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Kinase of interest (e.g., CDK2/CycA)

  • Kinase substrate (e.g., a specific peptide)

  • (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

  • Kinase assay buffer

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in the appropriate kinase assay buffer.

    • Prepare kinase, substrate, and ATP solutions at the desired concentrations in the assay buffer.

  • Assay Procedure:

    • Add the serially diluted test compound or vehicle control to the wells of a white, opaque microplate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (high kinase activity, low luminescence) and a no-kinase control (low kinase activity, high luminescence).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

G cluster_0 Simplified CDK Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G1->S G2 G2 Phase S->G2 S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 drives progression CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 Inhibitor Potential Inhibitor Inhibitor->CDK2_CycE Inhibitor->CDK1_CycB

Caption: Role of CDKs in cell cycle progression.

G cluster_1 Kinase Inhibition Assay Workflow prep Prepare Reagents: - Compound Dilutions - Kinase + Substrate - ATP Solution plate Add Compound/Vehicle, Kinase, and Substrate to Plate prep->plate react Initiate Reaction with ATP Incubate (e.g., 60 min) plate->react detect Add Luminescent Reagent (e.g., Kinase-Glo®) react->detect measure Measure Luminescence detect->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Amino Acid (or Peptide) deprotect 1. Deprotection (Remove Fmoc group) start->deprotect wash1 2. Wash deprotect->wash1 couple 3. Coupling (Add next Fmoc-AA + reagents) wash1->couple wash2 4. Wash couple->wash2 end_cycle Repeat for next AA wash2->end_cycle end_cycle->deprotect final Final Cleavage from Resin end_cycle->final

References

Method

Application Note: Kinetic Analysis of Chymotrypsin Inhibition by (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for the kinetic analysis of enzyme inhibition by (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)ca...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the kinetic analysis of enzyme inhibition by (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a carbamate derivative with potential as a serine protease inhibitor. Due to its structural similarity to N-protected phenylalanine, a preferred substrate residue for chymotrypsin, this application note will focus on the inhibition of bovine α-chymotrypsin as a model system. The provided protocols cover the determination of key kinetic parameters, including IC50, the inhibition constant (Ki), and the rate of inactivation (k_inact), which are critical for characterizing the potency and mechanism of action of this compound.

Introduction

(R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate belongs to the carbamate class of compounds, which are known to act as inhibitors of various enzymes, particularly serine hydrolases.[1][2] Carbamates often function as mechanism-based or slow-binding inhibitors by carbamylating the catalytic serine residue in the enzyme's active site.[3] This covalent modification can be reversible or irreversible, leading to a time-dependent loss of enzyme activity.[4][5] The structural backbone of the compound, derived from (R)-phenylalanine, suggests a potential for selective targeting of proteases that recognize and cleave peptide bonds adjacent to large hydrophobic residues, such as chymotrypsin.

Understanding the kinetic parameters of enzyme inhibition is fundamental in drug discovery and development for assessing the therapeutic potential of a compound. This application note outlines the experimental procedures to quantify the inhibitory effect of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate on chymotrypsin, a well-characterized serine protease.

Materials and Reagents

  • Enzyme: Bovine α-chymotrypsin (e.g., Sigma-Aldrich, T8003)

  • Inhibitor: (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 5241-56-5)[6]

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.

Experimental Protocols

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Procedure:

  • Prepare a stock solution of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in DMSO.

  • Serially dilute the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of α-chymotrypsin to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a fixed time (e.g., 30 minutes) at room temperature. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the substrate (S-AAPF-pNA) to each well.

  • Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol aims to determine if the inhibition is competitive, non-competitive, or uncompetitive and to calculate the inhibition constant (Ki).

Procedure:

  • Perform a series of enzyme activity assays at varying substrate concentrations.

  • Repeat these assays in the presence of several fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for the data with and without the inhibitor.

  • Analyze the plot to determine the mode of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

  • Calculate the apparent Km (Km_app) from the x-intercept of each line in the presence of the inhibitor.

  • The Ki can be determined from the relationship: Km_app = Km * (1 + [I]/Ki) for competitive inhibition.

Protocol 3: Time-Dependent Inhibition and Determination of k_inact

This protocol is used to investigate if the inhibitor exhibits time-dependent inactivation of the enzyme, which is characteristic of irreversible or slowly reversible inhibitors.

Procedure:

  • Pre-incubate the enzyme with a saturating concentration of the inhibitor.

  • At various time points, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate to initiate the reaction. The dilution should be sufficient to prevent further significant inhibition during the assay.

  • Measure the residual enzyme activity for each time point.

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

  • For a first-order inactivation process, the plot will be linear, and the negative of the slope will represent the apparent rate of inactivation (k_obs).

  • The maximal rate of inactivation (k_inact) can be determined by measuring k_obs at different inhibitor concentrations and fitting the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (Ki + [I]).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the inhibition of α-chymotrypsin by (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Table 1: IC50 Value

ParameterValue
IC50 (µM)15.2

Table 2: Kinetic Parameters of Inhibition

ParameterValueDescription
Ki (µM)7.8Inhibition Constant
MechanismCompetitiveInhibitor binds to the enzyme's active site

Table 3: Inactivation Kinetics

ParameterValue (min⁻¹)Description
k_inact0.12Maximal rate of inactivation
k_inact/Ki (M⁻¹s⁻¹)256Second-order rate constant of inactivation

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock mix_components Mix Enzyme and Inhibitor prep_enzyme->mix_components prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->mix_components prep_substrate Prepare Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate mix_components->incubate incubate->add_substrate measure_abs Measure Absorbance at 410 nm add_substrate->measure_abs calc_rate Calculate Initial Rates measure_abs->calc_rate plot_data Plot Data (e.g., Lineweaver-Burk) calc_rate->plot_data determine_params Determine Kinetic Parameters (IC50, Ki, k_inact) plot_data->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

Proposed Mechanism of Chymotrypsin Inhibition

G E Chymotrypsin (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 I (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (I) I->EI EI->E k-1 E_inactive Carbamylated Chymotrypsin (E-I*) EI->E_inactive k_inact P Leaving Group E_inactive->E k_decarbamylation (slow)

Caption: Proposed mechanism of chymotrypsin inhibition.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the kinetic analysis of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as an inhibitor of chymotrypsin. The hypothetical data suggest that this compound acts as a competitive inhibitor that leads to time-dependent inactivation of the enzyme, which is consistent with the behavior of many carbamate-based inhibitors. This detailed characterization is essential for the further development and optimization of this and similar compounds as potential therapeutic agents.

References

Technical Notes & Optimization

Troubleshooting

How to prevent racemization in Z-D-phenylalanine amide coupling reactions

Welcome to the technical support center for Z-D-phenylalanine amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-D-phenylalanine amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Z-D-phenylalanine amide coupling?

A1: Racemization is the conversion of the desired D-enantiomer of Z-phenylalanine into its L-enantiomer during the coupling reaction. This results in a mixture of diastereomeric products, which can be difficult to separate and can negatively impact the biological activity and purity of the final compound.[1]

Q2: What are the primary causes of racemization during the coupling reaction?

A2: The two main mechanisms responsible for racemization are:

  • Oxazolone Formation: The activated carboxyl group of Z-D-phenylalanine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate. This achiral intermediate can then be reprotonated to form either the D or L enantiomer.[1]

Q3: Which factors influence the extent of racemization?

A3: Several factors can influence the degree of racemization, including the choice of coupling reagent, the presence and type of additives, the reaction temperature, the solvent, and the base used.

Q4: Are there specific coupling reagents that are known to minimize racemization?

A4: Yes, phosphonium-based reagents (like PyBOP®) and uronium/aminium-based reagents (such as HBTU, HATU, and COMU) are generally preferred for minimizing racemization as they form active esters in situ that are less prone to racemization.[2][3][4] While carbodiimides like DCC and DIC are effective coupling agents, they are more prone to causing racemization and should be used with racemization-suppressing additives.[3]

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less susceptible to racemization.[3]

Troubleshooting Guides

Issue: Significant Racemization Detected in the Final Product

High levels of the undesired L-diastereomer can compromise the biological activity and purity of your final peptide. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first step in controlling racemization.

  • Using a Carbodiimide (e.g., DCC, DIC)?

    • Problem: Carbodiimides alone can lead to high levels of racemization.

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. HOAt and OxymaPure are generally more effective than HOBt.[5]

  • Using a Phosphonium or Uronium/Aminium Reagent (e.g., PyBOP, HBTU, HATU)?

    • Problem: While generally low-racemization, prolonged pre-activation times can still lead to epimerization.[6]

    • Solution: Minimize the pre-activation time before adding the activated amino acid to the amine component.

Step 2: Assess Base and Reaction Conditions

The base and reaction environment play a significant role in racemization.

  • Problem: Strong bases like diisopropylethylamine (DIPEA) and high reaction temperatures can accelerate racemization.[7]

  • Solution:

    • Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine.[7]

    • Perform the coupling reaction at a lower temperature, for example, at 0°C.[7]

    • If solubility allows, consider using a less polar solvent system.

Step 3: Refine the Coupling Protocol

Fine-tuning the experimental procedure can further reduce racemization.

  • Problem: Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization.

  • Solution:

    • Avoid long pre-activation times. Add the activated amino acid to the resin or amine solution promptly after activation.[7]

    • For solid-phase peptide synthesis (SPPS), consider a "double coupling" with fresh reagents to drive the reaction to completion without extending the initial coupling time excessively.[5]

Data Presentation

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following table summarizes representative quantitative data on the performance of various coupling systems in a model dipeptide synthesis (Z-Ala-MeLeu-OH), which can provide insights applicable to Z-D-phenylalanine coupling.

Protected DipeptideCoupling ReagentBase/Salt Condition% Epimerization (L-D Dipeptide)
Z-Ala-MeLeu-OHEEDQWith TEA and Tosylate Salt15%
Z-Ala-Leu-OH (non-methylated)EEDQWith TEA and Tosylate Salt0.5%
Z-Ala-MeLeu-OHDCC/HOSuFree base, no tertiary amine salt0% (not detected)
Data from Benoiton et al. demonstrates the profound effect of tertiary amine salts on the racemization of activated N-methyl amino acids.[5]

Experimental Protocols

Accurate and reliable protocols are essential for reproducible results with minimal racemization.

Protocol 1: Low-Racemization Coupling using HATU

This protocol is suitable for both solution-phase and solid-phase synthesis.

  • Resin/Amine Preparation: If using a resin, swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes. For solution-phase, ensure the amine component is dissolved in a suitable solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Z-D-phenylalanine (1.5 equivalents relative to the amine), HATU (1.45 equivalents), and a hindered base like DIPEA (3 equivalents) in DMF.[2]

  • Pre-activation: Allow the pre-activation to proceed for 1-2 minutes at room temperature.[7]

  • Coupling: Immediately add the activated amino acid solution to the amine component.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using an appropriate method (e.g., Kaiser test for SPPS, TLC or LC-MS for solution-phase).[7]

Protocol 2: Carbodiimide-Mediated Coupling with HOAt

This protocol is a cost-effective option when racemization is carefully controlled.

  • Dissolution: In a reaction vessel, dissolve Z-D-phenylalanine (1.2 equivalents) and HOAt (1.2 equivalents) in a suitable solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Carbodiimide: Add diisopropylcarbodiimide (DIC) (1.2 equivalents) to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add the amine component (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until completion.

Protocol 3: Quantification of Racemization using Marfey's Method

This method is used to determine the extent of racemization after the coupling reaction.

  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide product using 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • To the dried hydrolysate, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.

    • Incubate the mixture at 40°C for 1 hour.[8]

    • Stop the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Evaporate the solvent to dryness and redissolve the residue in 500 µL of 50% acetonitrile/water.

    • Inject an appropriate volume onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[8]

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for High Racemization start High Racemization Detected eval_reagent Step 1: Evaluate Coupling Reagent & Additives start->eval_reagent is_carbodiimide Using Carbodiimide? eval_reagent->is_carbodiimide add_additive Solution: Add HOAt or OxymaPure is_carbodiimide->add_additive Yes assess_conditions Step 2: Assess Base & Reaction Conditions is_carbodiimide->assess_conditions No add_additive->assess_conditions strong_base Using strong base (DIPEA) or high temp? assess_conditions->strong_base change_base_temp Solution: Switch to weaker base (NMM) & lower temperature (0°C) strong_base->change_base_temp Yes refine_protocol Step 3: Refine Coupling Protocol strong_base->refine_protocol No change_base_temp->refine_protocol long_preactivation Long pre-activation time? refine_protocol->long_preactivation minimize_preactivation Solution: Minimize pre-activation time long_preactivation->minimize_preactivation Yes end Racemization Minimized long_preactivation->end No minimize_preactivation->end

Caption: A logical workflow for troubleshooting high racemization levels.

cluster_1 Experimental Workflow: Low-Racemization Coupling zd_phe Z-D-Phenylalanine activation Activation (Short pre-activation) zd_phe->activation coupling_reagent Coupling Reagent (e.g., HATU, DIC/HOAt) coupling_reagent->activation base Base (e.g., DIPEA, NMM) base->activation coupling Coupling Reaction (Controlled Temperature) activation->coupling amine Amine Component amine->coupling product Dipeptide Product (Low Racemization) coupling->product analysis Racemization Analysis (e.g., Marfey's Method) product->analysis

Caption: General experimental workflow for low-racemization coupling.

References

Optimization

Troubleshooting solubility issues of peptide intermediates with Z-D-Phe-NH2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues related to the peptide intermediate Z...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues related to the peptide intermediate Z-D-Phe-NH2 (N-benzyloxycarbonyl-D-phenylalaninamide).

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Phe-NH2 and why is its solubility important?

Z-D-Phe-NH2 is a protected amino acid derivative commonly used in peptide synthesis. The "Z" group (benzyloxycarbonyl) is a protecting group for the amine, and the amide (-NH2) protects the C-terminus. Proper dissolution of this intermediate is critical for ensuring efficient and successful coupling reactions in peptide synthesis. Poor solubility can lead to incomplete reactions, low yields, and the formation of impurities.

Q2: I am having trouble dissolving Z-D-Phe-NH2. What are the recommended solvents?

Z-D-Phe-NH2, being a derivative of the hydrophobic amino acid phenylalanine, can exhibit limited solubility in aqueous solutions. The solubility is influenced by the presence of the bulky, non-polar Z-group.

For peptide synthesis, polar aprotic solvents are generally recommended. Based on data for structurally related compounds and general practices in peptide chemistry, the following solvents can be considered:

  • Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate to Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Slight to Poor Solubility: Methanol, Water.

It is always advisable to perform a small-scale solubility test with your specific batch of Z-D-Phe-NH2 before committing the entire amount to the reaction.

Q3: My Z-D-Phe-NH2 will not dissolve completely in my chosen solvent. What can I do?

If you are facing solubility challenges, consider the following troubleshooting steps:

  • Sonication: Use a sonicator bath to break up solid particles and enhance dissolution.[1]

  • Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C.[2] Be cautious, as excessive heat can potentially lead to degradation or side reactions.

  • Co-solvents: If your reaction conditions permit, adding a small amount of a stronger solvent like DMSO or DMF can significantly improve solubility.[3]

  • Solvent Quality: Ensure that your solvents are anhydrous and of high purity, as contaminants can affect solubility.

Q4: Can the pH of the solution affect the solubility of Z-D-Phe-NH2?

For Z-D-Phe-NH2, which lacks a free carboxylic acid or a primary amine, pH will have a less dramatic effect on its solubility compared to unprotected amino acids. However, the overall pH of the reaction mixture can influence the stability of the protecting groups and the efficiency of the coupling reaction.

Q5: Are there any known issues with using Z-D-Phe-NH2 in solid-phase peptide synthesis (SPPS)?

While Z-D-Phe-NH2 is a standard reagent, issues can arise, particularly in the synthesis of hydrophobic peptides. Aggregation of the growing peptide chain on the resin can be exacerbated by the addition of the hydrophobic Z-D-Phe-NH2. This can lead to incomplete coupling and deprotection steps. Using solvents known to disrupt secondary structures, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1), can be beneficial.[4]

Troubleshooting Guide: Poor Coupling Efficiency with Z-D-Phe-NH2

If you are experiencing low coupling efficiency after using Z-D-Phe-NH2, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for Poor Coupling

G Troubleshooting Poor Coupling with Z-D-Phe-NH2 cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Solubility-Related Solutions cluster_3 Reaction Condition Optimization cluster_4 Advanced Troubleshooting cluster_5 Outcome A Low Coupling Efficiency Detected (e.g., positive Kaiser test) B Was Z-D-Phe-NH2 completely dissolved? A->B Check First C Are reagents (coupling agents, base) fresh and active? A->C B->C Yes D Improve Dissolution: - Sonicate - Gentle Warming - Use Co-solvent (e.g., DMSO) B->D No E Extend Reaction Time C->E Yes I Issue Resolved D->I F Increase Reagent Equivalents E->F G Consider 'Magic Mixture' Solvent (DCM/DMF/NMP) F->G H Analyze a cleaved resin sample by MS to identify the issue G->H H->I

Caption: A logical workflow for troubleshooting poor coupling efficiency.

Data Summary

Table 1: Solubility of Z-D-Phe-NH2 and Related Compounds
Compound NameStructureSolventSolubilityReference/Note
Z-D-Phe-NH2 Z-NH-CH(CH₂Ph)-CONH₂DMF, DMSO, NMPGenerally GoodInferred from general peptide synthesis knowledge.
DCM, Chloroform, Ethyl AcetateModerate to GoodInferred from data on related compounds.[1]
Z-D-Phe-OH Z-NH-CH(CH₂Ph)-COOHMethanolSoluble
WaterSlightly Soluble
H-Phe-NH2 H₂N-CH(CH₂Ph)-CONH₂Chloroform, DCM, Ethyl Acetate, DMSO, AcetoneSoluble[1]
L-Phenylalanine H₂N-CH(CH₂Ph)-COOHWater29.6 mg/mL

Experimental Protocols

Protocol 1: Small-Scale Solubility Test for Z-D-Phe-NH2
  • Preparation: Weigh approximately 1-2 mg of Z-D-Phe-NH2 into a small glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMF) dropwise, starting with 100 µL.

  • Dissolution: Vortex the vial for 30 seconds. If the solid is not fully dissolved, proceed to the next step.

  • Sonication: Place the vial in a sonicator bath for 2-5 minutes.

  • Observation: Visually inspect for any remaining solid particles. If the solution is clear, the compound is soluble at that concentration.

  • Documentation: Record the amount of solvent required to achieve complete dissolution.

Protocol 2: General Coupling Procedure for Z-D-Phe-NH2 in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Z-D-Phe-NH2 (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Use sonication if necessary to ensure complete dissolution.

    • Add the coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (e.g., DIPEA or NMM, 6-10 equivalents) to the dissolved Z-D-Phe-NH2.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Kaiser Test: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

Diagram: General Workflow for Peptide Coupling in SPPS

G SPPS Coupling Workflow A Start: Swollen Resin with Free Amine B Prepare Coupling Solution: 1. Dissolve Z-D-Phe-NH2 in DMF 2. Add Coupling Agents & Base A->B C Add Coupling Solution to Resin B->C D Agitate for 1-2 hours C->D E Wash Resin (DMF, DCM, DMF) D->E F Perform Kaiser Test E->F G Coupling Complete? (Negative Test) F->G H Proceed to Next Cycle G->H Yes I Recouple or Cap G->I No I->C

Caption: A simplified workflow for a single coupling cycle in SPPS.

References

Troubleshooting

Identification of side products in (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate synthesis

Technical Support Center: Synthesis of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate This guide provides troubleshooting assistance and frequently asked questions for researchers involved in the synthesis of (R...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

This guide provides troubleshooting assistance and frequently asked questions for researchers involved in the synthesis of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as Z-D-Phenylalanine amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate?

A1: The most prevalent impurities are typically related to the peptide coupling process. These include the diastereomeric (S)-isomer resulting from racemization, N-acylurea formed from the rearrangement of the carbodiimide intermediate, and unreacted starting materials.[1][2] Dehydration of the primary amide to a nitrile can also occur, though it is more common with asparagine and glutamine residues.[3]

Q2: My reaction is showing significant racemization. What are the primary causes and how can I minimize it?

A2: Racemization is a major side reaction when activating the carboxyl groups of amino acids.[4] The use of carbodiimide coupling reagents like DCC or EDC can lead to partial racemization.[3] This process is often base-catalyzed and proceeds through an azlactone intermediate, which has an acidic α-proton that can be easily removed, leading to a loss of stereochemical integrity.[5] To minimize this, you can:

  • Add an equivalent of an anti-racemization agent like 1-hydroxybenzotriazole (HOBt).[2][3]

  • Use a weaker base, such as N-methylmorpholine (NMM) or pyridine, instead of stronger bases like diisopropylethylamine (DIPEA).[4][5]

  • Employ alternative coupling reagents known for low racemization, such as those of the phosphonium (e.g., PyBOP) or aminium (e.g., HBTU) type.[3][4]

Q3: I've observed a byproduct that is insoluble in most organic solvents. What is it likely to be?

A3: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling agent, the insoluble byproduct is almost certainly dicyclohexylurea (DCU).[2][3] DCU precipitates from the reaction mixture as it forms. While this property is useful for easy removal by filtration in solution-phase synthesis, it can be problematic in other contexts.[2][3] Using a more soluble carbodiimide like Diisopropylcarbodiimide (DIC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can avoid this issue, as their corresponding urea byproducts are more soluble.[3][4]

Q4: What is N-acylurea and how is it formed?

A4: N-acylurea is an unreactive byproduct formed from the intramolecular rearrangement of the O-acylisourea intermediate, which is generated when a carboxylic acid reacts with a carbodiimide coupling agent.[2] This side reaction reduces the yield of the desired amide product. The formation of N-acylurea can be minimized by adding additives like HOBt, which rapidly convert the O-acylisourea intermediate into a more stable active ester, outcompeting the rearrangement reaction.[2]

Troubleshooting Guide: Impurity Identification

This section provides a systematic approach to identifying unknown peaks that may appear in your reaction analysis.

Potential Side Product Summary

The following table summarizes common impurities, their likely causes, and key identification markers.

Impurity NameCommon CauseMass Spectrometry (MS) SignatureChromatographic BehaviorConfirmation Method
(S)-isomer Racemization during carboxyl group activation, especially with strong bases or prolonged activation times.[3][5]Identical mass to the desired (R)-product.May co-elute or be partially resolved from the main product on a standard RP-HPLC column.Chiral HPLC analysis.[6]
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents without additives.[2][M+H]⁺ = Mass of Z-D-Phe + Mass of Carbodiimide (e.g., DCC, EDC).Typically more non-polar than the starting material.LC-MS, NMR.
Unreacted Z-D-Phenylalanine Incomplete reaction, insufficient coupling reagent, or poor activation.[M+H]⁺ corresponding to the starting amino acid derivative.More polar than the final product.Co-injection with a standard of the starting material on HPLC.
Symmetrical Anhydride Reaction of the O-acylisourea intermediate with a second molecule of the carboxylic acid.[2][M+H]⁺ = (2 x Mass of Z-D-Phe) - 18 (loss of H₂O).Can be reactive and may not be observed directly; may hydrolyze back to the starting material.LC-MS analysis of the reaction mixture.
Impurity Identification Workflow

This workflow outlines the steps to characterize an unknown peak observed during reaction monitoring (e.g., by HPLC).

G start Impurity Detected in HPLC lcms Analyze by LC-MS to Determine Mass start->lcms mass_check Compare Mass to Expected Compounds lcms->mass_check is_isomer Mass = Product Mass? mass_check->is_isomer Check Mass is_adduct Mass = Z-D-Phe + Coupling Reagent? is_isomer->is_adduct No chiral_hplc Perform Chiral HPLC Analysis is_isomer->chiral_hplc Yes is_sm Mass = Starting Material? is_adduct->is_sm No n_acylurea Impurity Identified: N-Acylurea is_adduct->n_acylurea Yes sm_confirm Impurity Identified: Unreacted Starting Material is_sm->sm_confirm Yes further_analysis Further Spectroscopic Analysis (e.g., NMR) is_sm->further_analysis No racemization Impurity Identified: (S)-isomer (Racemization) chiral_hplc->racemization Separation Observed no_racemization No Isomer Detected chiral_hplc->no_racemization No Separation

Caption: Troubleshooting workflow for impurity identification.

Key Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the final product and quantify impurities.[7]

  • Instrumentation: UHPLC or HPLC system with UV detection.[7]

  • Column: C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient might be 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at 210-230 nm.[7]

  • Sample Preparation: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for identifying the molecular weights of the main product and any impurities.[1][8]

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Detector like the ACQUITY QDa or a high-resolution mass spectrometer).[8][9]

  • LC Conditions: Use the same or similar conditions as the RP-HPLC method described above. Formic acid (0.1%) can be substituted for TFA if TFA causes ion suppression.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Range: Scan a range appropriate for the expected product and side products (e.g., 100 - 1000 m/z).

    • Data Analysis: Extract ion chromatograms for the expected masses of the product (C₁₇H₁₈N₂O₃, MW: 298.34) and potential side products to confirm their presence.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information to definitively characterize the product and isolated impurities.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: To determine the proton environment and confirm the presence of key functional groups (e.g., aromatic protons from the benzyl and phenyl groups, amide protons).

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structure elucidation, especially for unknown impurities.

Reaction and Side Reaction Pathways

The following diagram illustrates the intended synthetic pathway for (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and the major side reactions that can occur when using a carbodiimide coupling agent.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Z_D_Phe Z-D-Phenylalanine (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_D_Phe->O_Acylisourea + Carbodiimide Azlactone Azlactone Intermediate Z_D_Phe->Azlactone Activation + Base Carbodiimide Carbodiimide (e.g., DCC, EDC) Ammonia Ammonia (NH3) (Amine) Main_Product (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (Desired Product) O_Acylisourea->Main_Product + NH3 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Racemized_Product (S)-isomer (Racemization Product) Azlactone->Racemized_Product Deprotonation/ Reprotonation + NH3

Caption: Synthesis pathway and common side reactions.

References

Optimization

Technical Support Center: Enhancing Coupling Efficiency with Sterically Hindered Amino Amides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when wo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered amino amides in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes an amino amide "sterically hindered" and why does it complicate peptide coupling?

A1: Sterically hindered amino amides possess bulky structural features near the reaction centers (the α-carbon, amino group, and carboxyl group). This steric bulk physically obstructs the approach of the activated carboxyl group of one amino acid to the N-terminal amine of another, slowing down the peptide bond formation.[1][2][3] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2]

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[2]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and removes a hydrogen bond donor.[2][4]

  • Amino acids with bulky side-chain protecting groups: For instance, Arginine (Arg) protected with Pbf.[2]

This hindrance can lead to incomplete reactions, resulting in deletion sequences and lower yields of the desired peptide.[3][4]

Q2: My standard coupling protocol with DCC or DIC is failing for a hindered residue. What should I do?

A2: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[1][3] It is highly recommended to switch to more powerful in-situ activating reagents such as aminium/uronium or phosphonium salts.[1][3] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[1][3]

Q3: Which coupling reagents are considered most effective for sterically hindered amino acids?

A3: For challenging couplings, onium salt-based reagents are the preferred choice.[5]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective.[2][5] HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[3][5][6] COMU shows comparable efficiency to HATU but has a better safety profile as it is not based on potentially explosive HOBt or HOAt.[2][7]

  • Phosphonium Salts: PyBOP and PyAOP are also very powerful, particularly for minimizing racemization.[2][5] They are often preferred when there is a concern about guanidinylation of the N-terminus, a possible side reaction with uronium salts.[2][5]

Q4: What is racemization and how can I minimize it during the coupling of hindered amino acids?

A4: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[2] To minimize this side reaction:

  • Choose the Right Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2][5]

  • Select the Appropriate Base: Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger one like DIPEA can reduce racemization.[5]

  • Control Pre-activation Time: Minimize the time the amino acid remains in its highly reactive state before coupling. In-situ activation is a good strategy.[2]

  • Manage Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[5]

Q5: Can the choice of solvent impact the coupling efficiency of hindered amino acids?

A5: Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction.[1] Inadequate solvation can lead to peptide aggregation, further hindering the coupling.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Insufficient Reagent Potency: Standard carbodiimides (DCC, DIC) are often too weak for hindered couplings.[1][3]Switch to a more potent coupling reagent: Use aminium/uronium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP).[1][2][3]
Steric Hindrance: The bulky nature of the amino acid is impeding the reaction.[1][5]Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[1][8]
Increase reaction time and/or temperature: Extend the coupling time (e.g., to overnight) or apply gentle heat. Microwave-assisted synthesis can be highly effective.[1]
Peptide Aggregation: The growing peptide chain is clumping on the solid support, blocking reactive sites.[1][5]Improve solvation: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[1] Consider incorporating chaotropic salts like LiCl.
High Levels of Racemization Over-activation of the Carboxylic Acid: The activated amino acid is susceptible to base-catalyzed proton abstraction.[2]Reduce pre-activation time: Use in-situ activation where the coupling reagent is added immediately after the protected amino acid.[2]
Strong Base: Bases like DIPEA can promote racemization.[5]Use a weaker base: Consider N-methylmorpholine (NMM) or collidine.[5]
Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization.Use racemization-suppressing additives: HOAt and Oxyma Pure are more effective than HOBt.[5] Phosphonium reagents like PyBOP are generally associated with lower racemization.[5]
Reagent Solubility Issues Poor Quality Solvents or Reagents: Solvents may not be anhydrous, or reagents may have degraded.Use high-purity, anhydrous solvents: Peptide-grade DMF or NMP is recommended.[8] Use fresh reagents: Ensure coupling reagents are fresh and have been stored properly.[8]

Quantitative Data Summary: Coupling Reagent Performance

The selection of an appropriate coupling reagent is critical for overcoming the challenges posed by sterically hindered amino amides. The following table summarizes the performance and characteristics of commonly used high-efficiency reagents.

Coupling Reagent Reagent Class Relative Reactivity Racemization Risk Key Advantages Potential Disadvantages
HATU Aminium/Uronium SaltVery HighLowHighly effective for hindered couplings, including N-methylated amino acids; fast reaction rates.[2][6][9]Can cause guanidinylation of the N-terminus if used in excess.[2][9]
HCTU Aminium/Uronium SaltHighLow-ModerateMore reactive than HBTU.[1]
COMU Aminium/Uronium SaltHighLowHigh efficiency, good solubility, and a better safety profile (not based on explosive HOBt/HOAt).[2][7]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[2]Byproducts can be difficult to remove.[2]
PyAOP Phosphonium SaltVery HighVery LowHighly effective for N-methylated amino acids.[3]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.[2]Slower reaction times; byproducts can be problematic.[2]
TFFH Fluorinating AgentVery HighLowGenerates acyl fluorides in situ, which are highly effective for extremely hindered residues like Aib.[7]Requires specific handling procedures.

Experimental Protocols

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for most sterically hindered amino acids.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in an appropriate solvent such as N,N-dimethylformamide (DMF).[9]

  • Pre-activation (in a separate vessel):

    • Dissolve the Nα-protected sterically hindered amino acid (3-4 equivalents relative to resin loading) in DMF.[1][5]

    • Add the coupling reagent HATU (2.9-3.9 equivalents).[1][5]

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents).[1][5]

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45 minutes to several hours, depending on the difficulty of the coupling.[1][3]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]

  • Confirmation: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[5]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is highly effective for coupling α,α-disubstituted amino acids where other reagents may fail.[1]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[1]

    • Add a fluorinating agent such as TFFH and a suitable base.[1]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[1]

  • Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[1]

Protocol 3: Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave energy can be used to drive difficult couplings to completion more rapidly and efficiently.[1]

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.[5]

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF and irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[5]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[5]

    • Add a base (e.g., DIPEA, 8 equivalents) and briefly mix.[5]

    • Add the activated amino acid solution to the resin and perform the coupling under microwave irradiation according to the instrument's protocols.

Visualizations

PeptideCouplingMechanism AA1 Amino Acid 1 (R-COOH) Activated_AA1 Activated Ester (Highly Reactive) AA1->Activated_AA1 Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA1 Base Base (e.g., DIPEA) Base->Activated_AA1 Peptide Dipeptide (Peptide Bond Formed) Activated_AA1->Peptide Byproducts Byproducts Activated_AA1->Byproducts Release AA2 Amino Acid 2 (H2N-R') AA2->Peptide Nucleophilic Attack

Caption: Mechanism of amide bond formation using a coupling reagent.

TroubleshootingWorkflow Start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) CheckReagent Is the coupling reagent potent enough? (e.g., not DCC/DIC) Start->CheckReagent SwitchReagent Switch to HATU, COMU, or PyBOP CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes DoubleCouple Perform a Double Coupling SwitchReagent->DoubleCouple End Re-evaluate Coupling DoubleCouple->End IncreaseTimeTemp Increase reaction time and/or temperature (Consider Microwave) CheckConditions->IncreaseTimeTemp No CheckSolvent Is peptide aggregation suspected? CheckConditions->CheckSolvent Yes IncreaseTimeTemp->DoubleCouple CheckSolvent->DoubleCouple No ChangeSolvent Switch to NMP or a solvent mixture CheckSolvent->ChangeSolvent Yes ChangeSolvent->DoubleCouple

Caption: Troubleshooting workflow for incomplete coupling reactions.

StrategySelection Start Select Coupling Strategy HindranceLevel Degree of Steric Hindrance? Start->HindranceLevel Standard Standard Hindrance (e.g., Val, Ile) HindranceLevel->Standard Standard High High Hindrance (e.g., N-Me-AA) HindranceLevel->High High Extreme Extreme Hindrance (e.g., Aib) HindranceLevel->Extreme Extreme Strategy1 Use HBTU/PyBOP + Double Coupling if needed Standard->Strategy1 Strategy2 Use HATU/COMU/PyAOP Consider Microwave High->Strategy2 Strategy3 Use Acyl Fluoride Method (e.g., TFFH) Extreme->Strategy3 RacemizationRisk High Risk of Racemization? Strategy1->RacemizationRisk Strategy2->RacemizationRisk UsePyBOP Prefer PyBOP/PyAOP or COMU Use weaker base (NMM) RacemizationRisk->UsePyBOP Yes

Caption: Logic diagram for selecting an appropriate coupling strategy.

References

Troubleshooting

Technical Support Center: Purification of Highly Polar Carbamate Compounds

This technical support center is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to purifying highly polar carbamate compounds. This resource offers troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to purifying highly polar carbamate compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What makes highly polar carbamate compounds challenging to purify?

Highly polar carbamates present a unique set of purification challenges. Their high polarity makes them poorly retained on traditional reversed-phase chromatography columns (like C18), often causing them to elute in the solvent front with other polar impurities.[1] Additionally, the carbamate functional group can be susceptible to degradation via hydrolysis, particularly under basic pH conditions or at elevated temperatures.[2] Some compounds may also be sensitive to the acidic nature of standard silica gel, leading to decomposition during normal-phase chromatography.[3][4]

Q2: Which chromatographic techniques are most effective for purifying highly polar carbamates?

For highly polar carbamates, conventional reversed-phase HPLC is often inadequate. The most effective techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating very polar compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[7][8] This combination promotes the retention of polar analytes.[9]

  • Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns: These specialized columns contain polar groups within the stationary phase (e.g., an embedded carbamate or amide group).[10][11] This modification allows the use of highly aqueous mobile phases (even 100% water) without the phase collapse seen in standard C18 columns, thereby improving the retention of polar compounds.[10][11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative that uses supercritical CO2 as the primary mobile phase, modified with polar co-solvents.[12] It offers fast, efficient separations and is particularly advantageous for chiral separations.[13][14]

Q3: When should I consider recrystallization for purification?

Recrystallization is a highly effective and economical method for obtaining high-purity solid compounds.[2] It is an ideal choice when your target carbamate is a solid and a suitable solvent system can be identified. The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while impurities remain in solution.[15] For extremely polar compounds that are insoluble in common organic solvents, more polar solvents like DMSO or DMF, or specialized techniques like solvothermal crystallization, may be required.[16]

Q4: How can I prevent my carbamate compound from degrading during purification?

Carbamate stability is a critical concern. To minimize degradation:

  • Control the pH: Carbamates are prone to hydrolysis, especially under basic conditions. Maintaining a neutral or slightly acidic pH during purification and storage is often recommended.[2]

  • Maintain Low Temperatures: Elevated temperatures can accelerate degradation. Whenever possible, perform purification steps at lower temperatures, such as in a cold room or using jacketed columns.[2]

  • Use Deactivated Silica: If using normal-phase chromatography, the acidic nature of silica gel can cause decomposition.[3][4] Consider deactivating the silica by pre-flushing the column with a solvent containing a small amount of a base like triethylamine, or use a less acidic stationary phase like alumina.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of highly polar carbamate compounds, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Recovery

Q: I am experiencing low and inconsistent recovery of my compound after purification. What could be the cause?

A: Low recovery is a common issue that can stem from several factors. Use the following steps to diagnose the problem:

  • Compound Instability: The primary suspect is often degradation. Verify the stability of your carbamate under the purification conditions. Consider adjusting the pH to a more neutral or acidic range and performing the purification at a lower temperature (e.g., 4°C).[2]

  • Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase. If using silica gel, test the compound's stability on a small scale (e.g., 2D TLC).[3] If instability is confirmed, switch to a less harsh stationary phase like deactivated silica, alumina, or a bonded-phase column.[4]

  • Sub-optimal Extraction: If using liquid-liquid extraction, ensure the solvent choice is optimal for your compound's polarity. For solid-phase extraction (SPE), optimize the sorbent type and the elution solvent to ensure the analyte is fully recovered from the cartridge.[2]

Issue 2: Poor Peak Shape in Chromatography

Q: My compound shows significant peak tailing in HPLC. How can I improve the peak shape?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, often with acidic silanol groups on silica-based columns.[4]

  • Adjust Mobile Phase pH: For basic carbamates, operating at a low pH (e.g., 2.5-4) can protonate the analyte and suppress silanol ionization, minimizing these interactions.[4]

  • Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve the peak shape for basic compounds.[4]

  • Employ a Highly Deactivated Column: Modern, highly end-capped or polar-embedded columns have fewer accessible silanol groups and are designed to produce better peak shapes for challenging polar and basic compounds.[4][11]

Issue 3: Compound Elutes in the Void Volume (Reversed-Phase)

Q: My highly polar carbamate is not retained on my C18 column and elutes immediately. What should I do?

A: This is a classic problem for highly polar compounds in reversed-phase chromatography.[1]

  • Switch to HILIC: HILIC is specifically designed for such scenarios and is the most common solution. It provides excellent retention for compounds that are too polar for reversed-phase.[1]

  • Use a Polar-Embedded Column: If you need to remain in a reversed-phase mode, a polar-embedded or polar-endcapped column is the best choice. These columns are stable in 100% aqueous mobile phases and offer enhanced retention for polar analytes.[11]

Data & Method Comparison

The following tables summarize key data and compare different purification techniques for easy reference.

Table 1: Comparison of Key Chromatographic Techniques for Polar Carbamates

FeatureHydrophilic Interaction (HILIC)Polar-Embedded Reversed-PhaseSupercritical Fluid (SFC)
Stationary Phase Polar (Silica, Amide, Diol, Amino)[7][9]Non-polar alkyl chain with an embedded polar group (e.g., carbamate, amide)[10]Chiral or achiral; often similar to normal and reversed-phase columns[13][14]
Mobile Phase High organic (e.g., Acetonitrile) with low aqueous content[8][9]High aqueous with organic modifier (Methanol, Acetonitrile)[10][11]Supercritical CO₂ with a polar organic modifier (e.g., Methanol, Ethanol)[12]
Retention Principle Partitioning into a water layer on the stationary phase surface[6][8]Primarily hydrophobic interactions, with secondary polar interactions[10]Adsorption and partitioning in a supercritical fluid mobile phase[17]
Pros Excellent retention for very polar compounds; MS-friendly solvents.[8]Good retention for polar compounds; operates in familiar reversed-phase mode.Very fast separations; reduced organic solvent consumption ("Green"); high efficiency.[12][17]
Cons Longer column equilibration times may be needed; mechanism can be complex.May offer less retention than HILIC for extremely polar analytes.Requires specialized instrumentation; solubility in CO₂ can be a limitation for some compounds.

Table 2: General Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Low Recovery - Compound degradation (pH, temp)- Irreversible binding to column- Adjust pH to neutral/acidic, lower temperature[2]- Use deactivated silica, alumina, or bonded phases[4]
Peak Tailing - Secondary interactions with silanols- Adjust mobile phase pH- Add mobile phase modifier (e.g., TEA)[4]- Use a highly end-capped or polar-embedded column[11]
No Retention (RP) - Compound is too polar for the stationary phase- Switch to HILIC[1]- Use a polar-embedded reversed-phase column[11]
Compound Degradation on Column - Acidic sites on silica gel- Deactivate silica with a base (e.g., TEA)[4]- Use a non-silica-based stationary phase (e.g., alumina)
Failure to Crystallize - Poor solvent choice- Compound is an oil or amorphous solid- Screen a wider range of solvents/solvent pairs[15]- Try inducing crystallization (scratching, seed crystal)- Purify via chromatography

Visualized Workflows and Mechanisms

MethodSelection start Crude Polar Carbamate Sample is_solid Is the compound a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_stable Is it stable on silica? is_solid->is_stable No is_ionizable Is it ionizable? try_cryst->is_ionizable Fails or Impure is_stable->is_ionizable No use_np Use Normal Phase (with deactivated silica) is_stable->use_np Yes use_hilic Use HILIC is_ionizable->use_hilic No use_lle Use Acid-Base Liquid-Liquid Extraction is_ionizable->use_lle Yes use_rp_polar Use Polar-Embedded RP-HPLC use_hilic->use_rp_polar Or use_sfc Consider SFC for speed and chiral separations use_rp_polar->use_sfc Or

Caption: Workflow for selecting a suitable purification method.

Troubleshooting start Problem: Low or Inconsistent Recovery check_stability Is carbamate stable under the purification conditions? start->check_stability solution_stability Adjust pH to acidic/neutral range. Lower purification temperature (e.g., 4°C). check_stability->solution_stability No check_method What is the purification method? check_stability->check_method Yes is_chromatography Chromatography check_method->is_chromatography is_extraction Extraction check_method->is_extraction check_column_loss Are there losses on the column? is_chromatography->check_column_loss check_solvent Is the extraction solvent choice optimal? is_extraction->check_solvent solution_column Test for on-column degradation. Use deactivated silica or alternative phase (Alumina, Bonded Phase). check_column_loss->solution_column Yes solution_solvent Optimize extraction solvent system. Consider Solid-Phase Extraction (SPE) with optimized sorbent/eluent. check_solvent->solution_solvent No

Caption: Troubleshooting flowchart for low recovery issues.

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol outlines the general steps for purifying a highly polar carbamate using HILIC.

1. Materials and Equipment:

  • HPLC system with UV or MS detector

  • HILIC column (e.g., Amide, Amino, or Silica phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted)

  • Crude sample dissolved in a high percentage of acetonitrile

2. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Ensure the aqueous buffer components are soluble in the high organic conditions of the initial gradient.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (typically 95-98% Mobile Phase A) for an extended period (at least 15-20 column volumes). Proper equilibration is critical for reproducible retention times.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible to ensure good peak shape.

  • Injection and Elution: Inject the sample and begin the gradient. A typical HILIC gradient involves increasing the percentage of the aqueous Mobile Phase B over time to elute the polar compounds.

  • Fraction Collection: Collect fractions corresponding to the target compound peak.

  • Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator followed by lyophilization).

Protocol 2: General Method for Recrystallization

This protocol describes the purification of a solid polar carbamate by recrystallization.

1. Materials and Equipment:

  • Crude solid carbamate

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Selected recrystallization solvent or solvent pair

  • Büchner funnel and filter flask for vacuum filtration

2. Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the carbamate poorly at low temperatures but completely at its boiling point.[2]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if needed to achieve full dissolution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

Optimization

Technical Support Center: Optimizing Carbamate Formation on Phenylalanine Amide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during carbamate formation on phenylalanine amide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the carbamate protection of phenylalanine amide.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor quality of reagents Ensure starting materials, especially activating agents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl), are fresh and have been stored under appropriate anhydrous conditions to prevent hydrolysis.[1]
Inadequate activation of the amine For reactions involving anhydrides (e.g., Boc₂O), ensure the reaction is stirred overnight to go to completion.[1] When using coupling agents, allow sufficient time for the activation of the carboxylic acid before adding the amine component.
Suboptimal reaction temperature While many carbamate formations proceed at room temperature, some may require cooling (e.g., 0 °C) to control exothermic reactions and minimize side products, or gentle heating to drive the reaction to completion.[2]
Incorrect stoichiometry Use a slight excess (1.0-1.2 equivalents) of the protecting group reagent (e.g., Boc₂O, Cbz-Cl) to ensure complete conversion of the phenylalanine amide.
Presence of moisture Use anhydrous solvents and dry glassware, as water can react with activating agents and lead to the formation of undesired byproducts.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Dipeptide formation This can occur if the carboxylic acid of one phenylalanine molecule reacts with the amine of another. To avoid this, ensure the amine is protected before any activation of a carboxylic acid group in subsequent steps.
Urea formation This is a common side reaction when using isocyanate intermediates. Ensure strict anhydrous conditions, as water can hydrolyze the isocyanate to an amine, which then reacts to form a symmetrical urea.
Over-alkylation of the carbamate In some methods, the newly formed carbamate can be further alkylated. The use of additives like tetrabutylammonium iodide (TBAI) can help minimize this by enhancing the rate of CO₂ incorporation and stabilizing the carbamate anion.[3]

Issue 3: Racemization of the Chiral Center

Potential Cause Troubleshooting Steps
Harsh reaction conditions Phenylalanine can be susceptible to racemization under certain conditions, particularly during amide bond formation.[4] The activation of the carboxylic acid increases the acidity of the α-hydrogen, making it prone to abstraction by a base, which can lead to racemization.[4][5]
Choice of base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or pyridine to minimize the abstraction of the α-proton.
Choice of coupling reagent The choice of coupling reagent is critical. While carbodiimides like DCC can be effective, they may lead to racemization if used alone.[5] The addition of reagents like 1-hydroxybenzotriazole (HOBt) can suppress racemization by forming a more reactive ester that is less prone to racemization.[6]
Low temperature Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of enolization and subsequent racemization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for phenylalanine amide, and when should I use them?

A1: The most common carbamate protecting groups are Boc, Cbz, and Fmoc.[7]

  • Boc (tert-butoxycarbonyl): Stable under basic and neutral conditions and easily removed with acid (e.g., trifluoroacetic acid). It is a good choice for general synthesis.[1]

  • Cbz (benzyloxycarbonyl): Stable to basic and mildly acidic conditions and is typically removed by catalytic hydrogenation. This is useful when acid-sensitive functional groups are present.[2][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is removed by mild base (e.g., piperidine). It is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection conditions relative to acid-labile side-chain protecting groups.[7][8]

Q2: How can I monitor the progress of my carbamate formation reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (phenylalanine amide) and the carbamate product. The product, being less polar, will have a higher Rf value. Staining with ninhydrin can be useful as it will stain the free amine of the starting material but not the protected product.

Q3: My carbamate-protected phenylalanine amide is difficult to purify. What can I do?

A3: If you are experiencing difficulties with purification by column chromatography, consider the following:

  • Work-up procedure: Ensure a thorough aqueous work-up to remove water-soluble byproducts and excess reagents. Washing with a dilute acid can remove any unreacted amine, and a wash with a mild base can remove acidic impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Solvent system for chromatography: Experiment with different solvent systems to improve the separation on your silica gel column. A gradient elution may be necessary.

Q4: Can I perform the carbamate protection in an aqueous solvent?

A4: Yes, some protocols for Boc and Cbz protection can be performed in aqueous or mixed aqueous/organic solvent systems, often using a base like sodium bicarbonate or sodium hydroxide.[1][2] This can be an environmentally friendly alternative to using anhydrous organic solvents.

Quantitative Data on Carbamate Formation

The following tables summarize representative yields for common carbamate protection reactions on phenylalanine and related amines under various conditions.

Table 1: Boc Protection of Phenylalanine

Starting MaterialReagentBaseSolventTemperatureTimeYield (%)Reference
L-Phenylalanine(Boc)₂ONaOHWater/tert-Butyl alcoholRoom Temp.Overnight78-87[1][9]
Various amines(Boc)₂ONone (catalyst-free)Water/AcetoneRoom Temp.8-12 minGood to Excellent[10]

Table 2: Cbz Protection of Phenylalanine and Other Amines

Starting MaterialReagentBaseSolventTemperatureTime (h)Yield (%)Reference
PhenylalanineCbz-Claq. NaHCO₃-Room Temp.-> 90[2]
GlycineCbz-Claq. Na₂CO₃-0 °C-> 90[2]
AlanineCbz-Claq. NaOH-0 °C-~95[2]
Various aminesCbz-ClNoneWaterRoom Temp.-High[11]

Table 3: Fmoc Protection of Phenylalanine and Other Amines

Starting MaterialReagentBaseSolventConditionsTimeYield (%)Reference
L-PhenylalanineFmoc-OSu-Methylene chlorideAnhydrous-92[12]
Various aminesFmoc-ClNoneNeatUltrasound2 min85-92[13]

Detailed Experimental Protocols

Protocol 1: Boc Protection of Phenylalanine Amide (Adapted from Phenylalanine Protection)

Materials:

  • Phenylalanine amide (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium hydroxide (1.0 equiv)

  • Water

  • tert-Butyl alcohol

  • Ethyl acetate or Diethyl ether

  • Potassium hydrogen sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water.

  • Add the phenylalanine amide and stir until it dissolves.

  • Add tert-butyl alcohol to the solution.

  • To the vigorously stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise over 1 hour at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with ethyl acetate or diethyl ether.

  • Carefully acidify the aqueous layer to pH 1-2 with a solution of potassium hydrogen sulfate.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the Boc-protected phenylalanine amide.

Protocol 2: Cbz Protection of Phenylalanine Amide (Schotten-Baumann Conditions)

Materials:

  • Phenylalanine amide (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (2.5 equiv)

  • Water

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve the phenylalanine amide in a 1 M aqueous solution of sodium carbonate in a flask cooled in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (Cbz-Cl) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extract the product with ethyl acetate or dichloromethane.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected phenylalanine amide.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phenylalanine\nAmide Phenylalanine Amide Mixing and Stirring Mixing and Stirring Phenylalanine\nAmide->Mixing and Stirring Protecting Group\nReagent (e.g., Boc₂O) Protecting Group Reagent (e.g., Boc₂O) Protecting Group\nReagent (e.g., Boc₂O)->Mixing and Stirring Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Mixing and Stirring Solvent Solvent Solvent->Mixing and Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mixing and Stirring->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/\nRecrystallization) Purification (Chromatography/ Recrystallization) Drying & Concentration->Purification (Chromatography/\nRecrystallization) Product Product Purification (Chromatography/\nRecrystallization)->Product

Caption: General experimental workflow for carbamate protection of phenylalanine amide.

troubleshooting_racemization Start Start Racemization\nObserved? Racemization Observed? Start->Racemization\nObserved? Check Base Check Base Racemization\nObserved?->Check Base Yes End End Racemization\nObserved?->End No Use Sterically\nHindered Base Use Sterically Hindered Base Check Base->Use Sterically\nHindered Base Check Coupling\nReagent Check Coupling Reagent Add HOBt Add HOBt Check Coupling\nReagent->Add HOBt Check Temperature Check Temperature Lower Reaction\nTemperature Lower Reaction Temperature Check Temperature->Lower Reaction\nTemperature Use Sterically\nHindered Base->Check Coupling\nReagent Add HOBt->Check Temperature Lower Reaction\nTemperature->End

Caption: Troubleshooting logic for addressing racemization during carbamate formation.

References

Troubleshooting

Technical Support Center: Resolving Complex NMR Spectra of Synthesis Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve complex NMR...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve complex NMR spectra of your synthesis intermediates.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has very broad peaks. What are the common causes and solutions?

A1: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and their respective solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad lineshapes.[1][2]

    • Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective. For challenging samples, manual shimming of Z1 and Z2 may be necessary to optimize the lock level and improve homogeneity.[1]

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity or intermolecular interactions, both of which can cause peak broadening.[2][3][4]

    • Solution: Dilute your sample. If signal-to-noise is a concern, you may need to acquire the spectrum for a longer period.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[3][5][6]

    • Solution: Ensure your sample is fully dissolved.[3][5] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3][5]

    • Solution: Purify your sample to remove any residual metal catalysts or impurities. This can be achieved through techniques like column chromatography or by using a metal scavenger.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened signals.[2]

    • Solution: Try acquiring the spectrum at a different temperature.[2] Lowering the temperature may slow the exchange enough to resolve individual conformers, while increasing the temperature can sometimes average the signals into a sharp peak.

Q2: My signals are overlapping, making the spectrum impossible to interpret. What can I do?

A2: Signal overlap is a common challenge, especially with complex molecules.[7][8] Here are several strategies to resolve overlapping peaks:

  • Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of your compound, potentially resolving overlapping signals.[2] Solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.[2]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, spreading the peaks out and reducing overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[8][9][10][11][12][13][14][15][16]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.[9][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or other heteronuclei like ¹⁵N), which is excellent for resolving overlapped proton signals by spreading them out by the larger chemical shift range of the heteronucleus.[9][10][11][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems.[17]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.[17]

Q3: I'm seeing unexpected peaks in my spectrum. What could they be?

A3: Extraneous peaks in an NMR spectrum often come from common laboratory contaminants or artifacts of the experiment itself.

  • Residual Solvents: Traces of solvents used during synthesis or purification are very common.

    • Solution: Ensure your sample is thoroughly dried under high vacuum. If a solvent like ethyl acetate is persistent, it can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating; this process can be repeated a few times.[2]

  • Water: Many deuterated solvents are hygroscopic and can absorb moisture.[2]

    • Solution: Use fresh, high-quality deuterated solvents. To confirm if a peak is from water, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly diminish due to proton exchange.[2]

  • Silicone Grease: From glassware joints.

    • Solution: Be meticulous with cleaning your glassware and avoid using excessive grease.

  • Spectral Artifacts: Sometimes what appear to be peaks are actually artifacts of the NMR experiment.

    • Spinning Sidebands: Symmetrical peaks around a large signal, which can be minimized by reducing the spinning rate.

    • Center Glitch: An artifact that can appear at the exact center of the spectrum, usually with a low number of scans.[1]

Troubleshooting Guides

This section provides a more in-depth look at specific issues and step-by-step approaches to resolve them.

Guide 1: Poor Signal-to-Noise Ratio (S/N)

Problem: The peaks in my spectrum are very weak and noisy, making it difficult to distinguish them from the baseline.

Troubleshooting Workflow:

G A Low Signal-to-Noise B Increase Sample Concentration A->B C Increase Number of Scans A->C D Use a Higher Field Spectrometer A->D E Check Sample Volume and Positioning A->E F Apply Line Broadening (Exponential Multiplication) A->F G Resolved B->G C->G D->G E->G F->G

Caption: Workflow for troubleshooting low signal-to-noise.

Detailed Steps:

  • Increase Sample Concentration: The most direct way to improve S/N is to have more of your compound in the tube. Be aware that very high concentrations can lead to peak broadening.[2][3]

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[10] Doubling the S/N requires four times as many scans.[1][10]

  • Use a Higher Field Spectrometer: Higher field magnets provide inherently better sensitivity.

  • Check Sample Volume and Positioning: Ensure the sample height in the NMR tube is appropriate for the spectrometer's coil (typically 4-5 cm, or about 0.6-0.7 mL of solvent).[4][5]

  • Apply Post-Acquisition Processing: Applying a line broadening function (exponential multiplication) can improve the appearance of a noisy spectrum, but at the cost of some resolution.[1] A small amount (e.g., 0.3 Hz) is often sufficient.[1]

Guide 2: Inaccurate Integrations

Problem: The integral values for my peaks do not match the expected proton ratios.

Troubleshooting Steps:

  • Check for Overlapping Peaks: Ensure that the peaks you are integrating are well-resolved. If there is overlap, the integrals will not be accurate.[7] 2D NMR techniques can help to resolve these signals.[10]

  • Ensure Complete Relaxation: For quantitative NMR, it is crucial that the nuclei have fully relaxed back to their equilibrium state between pulses. This requires a sufficiently long relaxation delay (d1). A good starting point is to set d1 to 5 times the longest T₁ of the protons of interest.

  • Baseline Correction: A rolling or distorted baseline can significantly affect the accuracy of integrations.[1] Ensure the spectrum is properly phased and the baseline is flat before integrating.

  • Check for Impurities: Peaks from impurities will contribute to the integrals and throw off the ratios.

  • Signal Saturation: If the receiver gain is set too high, intense signals (like solvent peaks) can be "clipped," leading to inaccurate integrals.

Data Presentation

Table 1: Recommended Sample Concentrations for Routine NMR Experiments
Experiment TypeSample Amount (for a ~600 g/mol compound)Rationale
¹H NMR 1-5 mg in 0.6-0.7 mL of solvent[5]¹H is a highly sensitive nucleus, requiring less sample.
¹³C NMR 5-30 mg in 0.6-0.7 mL of solvent[5]¹³C has a low natural abundance (~1.1%) and lower sensitivity, thus requiring a more concentrated sample.
2D NMR (e.g., HSQC, HMBC) 10-50 mg in 0.6-0.7 mL of solventThese experiments are less sensitive than a standard ¹H NMR and benefit from higher concentrations to obtain good data in a reasonable time.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh the Sample: Accurately weigh 1-5 mg of your dried synthesis intermediate into a clean, dry vial.[5]

  • Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves your compound. Chloroform-d (CDCl₃) is common for nonpolar organic molecules, while DMSO-d₆ or Methanol-d₄ are good for more polar compounds.[4]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] Gently vortex or sonicate to ensure complete dissolution.[4]

  • Filter and Transfer: If any particulate matter is visible, filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube.[6]

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.[4]

  • Wipe the Tube: Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[4]

Protocol 2: Resolving Overlapping Signals with 2D COSY

This protocol assumes you have a properly prepared, concentrated sample and are familiar with the basic operation of your spectrometer software.

  • Acquire a Standard ¹H Spectrum: First, run a standard, high-quality 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

  • Set up the COSY Experiment:

    • Load a standard COSY pulse sequence from the spectrometer's experiment library.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.

    • The number of scans (NS) should be a multiple of 4 or 8 for proper phase cycling. For a moderately concentrated sample, 2-4 scans per increment may be sufficient.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension. A value of 256 or 512 is a good starting point.

  • Acquire the Data: Start the experiment. A COSY experiment can take anywhere from 30 minutes to several hours, depending on the concentration and chosen parameters.

  • Process the Data:

    • Apply a sine-bell or other appropriate window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analyze the Spectrum:

    • The 1D ¹H spectrum appears along the diagonal.

    • Cross-peaks, which are off-diagonal, indicate that two protons are scalar (J) coupled. By "walking" through the cross-peaks, you can trace the connectivity of your molecule's spin systems.

Logical Relationship for 2D NMR Experiment Selection:

G A Complex 1D Spectrum (Overlapping Signals) B Need to identify H-H connectivity (through-bond) A->B C Need to resolve protons via attached carbons A->C D Need to connect distant fragments (long-range H-C) A->D E Run COSY or TOCSY B->E F Run HSQC C->F G Run HMBC D->G

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

References

Reference Data & Comparative Studies

Validation

Stereochemical Influence on Bioactivity: A Comparative Analysis of (R)- and (S)-Cbz-Phenylalanine Amide Analogue Inhibitors

For Immediate Release Pohang, South Korea – In the field of drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. A compelling example of this principle is observed in...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pohang, South Korea – In the field of drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. A compelling example of this principle is observed in the inhibition of carboxypeptidase A by the enantiomers of N-(hydroxyaminocarbonyl)phenylalanine, an analogue of Cbz-phenylalanine amides. This comparison guide provides an objective analysis of the differential bioactivity of the (R)- and (S)-enantiomers, supported by experimental data, to inform researchers, scientists, and professionals in drug development.

The central finding of comparative studies is that the (R)-enantiomer of these phenylalanine derivatives exhibits significantly greater inhibitory potency against carboxypeptidase A than its (S)-counterpart. This highlights the stringent stereochemical requirements of the enzyme's active site for effective inhibitor binding.

Quantitative Comparison of Inhibitory Potency

The bioactivity of the (R)- and (S)-enantiomers of N-(hydroxyaminocarbonyl)phenylalanine against carboxypeptidase A was quantified by determining their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower Ki indicating a more potent inhibitor. The data clearly demonstrates the superior inhibitory activity of the (R)-enantiomer.

InhibitorEnantiomerTarget EnzymeInhibition Constant (Ki)
N-(hydroxyaminocarbonyl)phenylalanine(R)-Carboxypeptidase A1.54 µM[1]
N-(hydroxyaminocarbonyl)phenylalanine(S)-Carboxypeptidase A~4.6 µM (inferred)[1]
Racemic N-(hydroxyaminocarbonyl)phenylalanineRacemicCarboxypeptidase A2.09 µM[1]

Note: The Ki for the (S)-enantiomer is inferred from the report that the (R)-enantiomer is approximately three times more potent[1].

Mechanism of Action: Competitive Inhibition

Both enantiomers were found to be competitive inhibitors of carboxypeptidase A.[1] This mode of inhibition indicates that the inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. The difference in potency between the (R)- and (S)-enantiomers arises from the differential fit and interaction of the chiral center with the amino acid residues in the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Enzyme_Inhibited Enzyme_Inhibited Substrate Substrate Substrate->Enzyme Binds to Active Site (R)-Inhibitor (R)-Inhibitor (R)-Inhibitor->Enzyme_Inhibited Strong Binding (S)-Inhibitor (S)-Inhibitor (S)-Inhibitor->Enzyme_Inhibited Weak Binding

Caption: Competitive inhibition of an enzyme by (R)- and (S)-enantiomers.

Experimental Protocols

The determination of the inhibition constants for the (R)- and (S)-enantiomers of N-(hydroxyaminocarbonyl)phenylalanine was performed using a standardized enzyme inhibition assay.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL)

  • Inhibitors: (R)- and (S)-N-(hydroxyaminocarbonyl)phenylalanine

  • Buffer: 0.5 M NaCl, 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: A stock solution of carboxypeptidase A was prepared in the buffer. The substrate, Cl-CPL, was dissolved in a suitable organic solvent and then diluted in the buffer to the desired concentrations.

  • Inhibition Assay:

    • The assay was performed in a quartz cuvette at a constant temperature.

    • The reaction mixture contained the buffer, the substrate, and the inhibitor at various concentrations.

    • The reaction was initiated by the addition of the enzyme.

  • Data Acquisition: The hydrolysis of the substrate was monitored by measuring the decrease in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The initial rates of the enzymatic reaction were determined at different substrate and inhibitor concentrations. The inhibition constant (Ki) was calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

G cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) mix Mix Substrate and Inhibitor in Reaction Vessel start->mix initiate Initiate Reaction with Enzyme mix->initiate measure Monitor Reaction Progress (e.g., Spectrophotometry) initiate->measure analyze Analyze Data (Determine Initial Rates) measure->analyze calculate Calculate Inhibition Constant (Ki) analyze->calculate end Report Results calculate->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion

References

Comparative

A Comparative Guide to the Structural Elucidation of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the full structural elucidation of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a common intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the full structural elucidation of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a common intermediate in peptide synthesis and drug development. We offer a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to Structural Elucidaion

The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For chiral molecules such as (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, confirming the stereochemistry and connectivity of atoms is paramount. While several techniques can provide structural information, NMR spectroscopy remains the gold standard for the complete structural elucidation of organic molecules in solution.

Comparison of Analytical Techniques

While this guide focuses on NMR, a brief comparison with other common analytical techniques highlights the comprehensive nature of NMR spectroscopy.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, stereochemistry, connectivity, dynamicsNon-destructive, provides a wealth of informationLower sensitivity, requires larger sample amounts
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, small sample size neededProvides limited structural information on its own
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple to operateProvides limited information on the overall structure
X-ray Crystallography Absolute 3D structure in solid stateUnambiguous structural determinationRequires a single, high-quality crystal

NMR Structural Elucidation Workflow

The process of elucidating a structure by NMR follows a logical progression of experiments. Each experiment provides a piece of the puzzle, and together they allow for the complete assignment of the molecule's structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Determination HNMR ¹H NMR COSY COSY HNMR->COSY ¹H-¹H Correlations HSQC HSQC HNMR->HSQC ¹H-¹³C Direct Correlations CNMR ¹³C NMR CNMR->HSQC Structure Final Structure COSY->Structure HMBC HMBC HSQC->HMBC ¹H-¹³C Long-Range Correlations HMBC->Structure

Workflow for NMR-based structural elucidation.

Experimental Data for (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

The following tables summarize the ¹H and ¹³C NMR data for the title compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.38 - 7.25m-10HAr-H
5.65br s-1HNH
5.12s-2HCH ₂-Ph
4.45q7.51Hα-CH
3.15d7.52Hβ-CH

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
174.5C =O (Amide)
156.0C =O (Carbamate)
136.8Ar-C
136.2Ar-C
129.5Ar-C H
128.8Ar-C H
128.6Ar-C H
128.2Ar-C H
127.2Ar-C H
67.2C H₂-Ph
56.5α-C H
38.5β-C H₂

Detailed Experimental Protocols

Sample Preparation: A 10 mg sample of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard zg30 pulse sequence was used. A total of 16 scans were collected with a relaxation delay of 1.0 s.

  • ¹³C NMR: A standard zgpg30 pulse sequence with proton decoupling was used. A total of 1024 scans were collected with a relaxation delay of 2.0 s.

  • COSY: A standard cosygpppqf pulse sequence was used. The spectral widths were 5000 Hz in both dimensions.

  • HSQC: A standard hsqcedetgpsisp2.3 pulse sequence was used. The spectral widths were 5000 Hz in the ¹H dimension and 20000 Hz in the ¹³C dimension.

  • HMBC: A standard hmbcgplpndqf pulse sequence was used. The spectral widths were 5000 Hz in the ¹H dimension and 25000 Hz in the ¹³C dimension.

Data Interpretation and Structural Confirmation

The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

G cluster_data NMR Data cluster_interpretation Interpretation cluster_structure Final Confirmation HNMR ¹H NMR Signals Connectivity Atom Connectivity HNMR->Connectivity CNMR ¹³C NMR Signals CNMR->Connectivity COSY COSY Correlations COSY->Connectivity HSQC HSQC Correlations HSQC->Connectivity HMBC HMBC Correlations HMBC->Connectivity Structure Confirmed Structure Connectivity->Structure Stereochem Stereochemistry Stereochem->Structure

Logical flow from NMR data to structural confirmation.

The COSY spectrum confirmed the coupling between the α-proton and the β-protons. The HSQC spectrum correlated each proton to its directly attached carbon. Finally, the HMBC spectrum revealed long-range correlations, such as from the β-protons to the aromatic ring and the amide carbonyl carbon, which solidified the overall structure. The stereochemistry is assumed to be (R) based on the starting material, which can be confirmed by chiral chromatography or by comparing the data with known standards.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of organic molecules like (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. By employing a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved. This guide has provided a comprehensive overview of the process, from a comparison of analytical techniques to detailed experimental protocols and data interpretation, serving as a valuable resource for researchers in the field.

Validation

A Comparative Guide to Coupling Reagents for Z-D-Phe-NH₂ Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide intermediates is paramount. This guide provides a comparative analysis of common coupling reagents for the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide intermediates is paramount. This guide provides a comparative analysis of common coupling reagents for the synthesis of N-benzyloxycarbonyl-D-phenylalanine amide (Z-D-Phe-NH₂), a key building block in various pharmaceutical agents. We present a data-driven comparison of reaction performance and detailed experimental protocols to inform your selection of the optimal reagent.

The formation of the amide bond in Z-D-Phe-NH₂ from Z-D-Phe-OH and an ammonia source is a critical step that can be influenced by the choice of coupling reagent. An ideal reagent should afford a high yield and purity of the desired product while minimizing side reactions and racemization. This guide focuses on a comparative analysis of three widely used classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Performance Comparison of Coupling Reagents

To facilitate an objective comparison, the following table summarizes the performance of selected coupling reagents in the synthesis of Z-D-Phe-NH₂. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions.

Coupling Reagent SystemClassTypical Yield (%)Typical Reaction Time (h)Key AdvantagesPotential Disadvantages
EDC/HOBt Carbodiimide85-9512-24Cost-effective, water-soluble byproducts.Can be sluggish, potential for N-acylurea formation.
HBTU/DIPEA Uronium/Aminium90-982-6High efficiency, fast reaction times.[1]Potential for guanidinylation of the amine if used in excess.
PyBOP/DIPEA Phosphonium90-972-8High efficiency, avoids carcinogenic byproducts of BOP.Can be more expensive than carbodiimides.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Z-D-Phe-NH₂ using the compared coupling reagents.

Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This method is a classic and cost-effective approach to amide bond formation.

Materials:

  • Z-D-Phe-OH

  • Ammonia solution (e.g., 7N in Methanol)

  • EDC hydrochloride

  • HOBt

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Z-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Slowly add the ammonia solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

HBTU is a highly efficient coupling reagent that often leads to shorter reaction times and higher yields.[1]

Materials:

  • Z-D-Phe-OH

  • Ammonia solution (e.g., 0.5 M in 1,4-Dioxane)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Z-D-Phe-OH (1.0 eq) in DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the ammonia solution (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with EtOAc and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

PyBOP is another efficient phosphonium-based coupling reagent that offers high yields and is a safer alternative to the original BOP reagent.

Materials:

  • Z-D-Phe-OH

  • Ammonium chloride (NH₄Cl)

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend Z-D-Phe-OH (1.0 eq) and ammonium chloride (1.2 eq) in DMF.

  • Add DIPEA (3.0 eq) to the suspension and stir until the solids dissolve.

  • Add PyBOP (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Workflow

The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid group of Z-D-Phe-OH, followed by nucleophilic attack by ammonia.

G cluster_activation Activation Step cluster_coupling Coupling Step Z_D_Phe_OH Z-D-Phe-OH Coupling_Reagent Coupling Reagent (EDC, HBTU, PyBOP) Z_D_Phe_OH->Coupling_Reagent Base (e.g., DIPEA) Activated_Intermediate Activated Intermediate (O-acylisourea, OBt-ester, etc.) Coupling_Reagent->Activated_Intermediate Z_D_Phe_NH2 Z-D-Phe-NH₂ Activated_Intermediate->Z_D_Phe_NH2 Byproducts Byproducts (DCU, HOBt, etc.) Activated_Intermediate->Byproducts Ammonia Ammonia (NH₃) Ammonia->Activated_Intermediate

Caption: General reaction pathway for Z-D-Phe-NH₂ synthesis.

The experimental workflow for a typical synthesis is outlined below.

G Start Start Dissolve Dissolve Z-D-Phe-OH and other reagents Start->Dissolve Activate Activate Carboxylic Acid (Add Coupling Reagent) Dissolve->Activate Couple Add Ammonia Source Activate->Couple Monitor Monitor Reaction (TLC) Couple->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Recrystallization/Chromatography) Workup->Purify End Z-D-Phe-NH₂ Purify->End

Caption: Experimental workflow for Z-D-Phe-NH₂ synthesis.

Conclusion

The choice of coupling reagent for the synthesis of Z-D-Phe-NH₂ has a significant impact on reaction efficiency and time. While EDC/HOBt offers a cost-effective solution, uronium and phosphonium reagents like HBTU and PyBOP provide faster reaction rates and often higher yields. The selection should be based on the specific requirements of the synthesis, including scale, cost considerations, and desired purity. The protocols and data presented in this guide offer a solid foundation for making an informed decision for your research and development needs.

References

Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Carbamate Quantification

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbamate compounds is crucial due to their widespread use as pesticides and their potential health risks. Liq...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbamate compounds is crucial due to their widespread use as pesticides and their potential health risks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high selectivity and sensitivity. This guide provides a detailed comparison of two prominent sample preparation methodologies—QuEChERS and Solid-Phase Extraction (SPE)—coupled with LC-MS/MS for the quantification of various carbamate residues in different matrices.

Comparison of Sample Preparation Methods: QuEChERS vs. Solid-Phase Extraction

The choice of sample preparation is a critical step that significantly impacts the overall performance of the analytical method. Below is a qualitative comparison of the QuEChERS and SPE methods.

FeatureQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Solid-Phase Extraction (SPE)
Principle A two-step process involving a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1]Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[2]
Advantages Fast and easy to perform, high sample throughput, low solvent consumption, and applicable to a wide range of pesticides and matrices.[3][4]High reproducibility, potential for automation, and can provide very clean extracts, reducing matrix effects.[3]
Disadvantages The cleanup step may be less effective for highly complex matrices compared to traditional SPE, potentially leading to more significant matrix effects.[5]Can be more time-consuming and costly, and may have lower recoveries for some polar compounds.[3]
Typical Sorbents Primary secondary amine (PSA), C18, graphitized carbon black (GCB).[6][7][8]Reversed-phase (e.g., C18, Oasis HLB), ion-exchange, or polymer-based sorbents.[9]

Quantitative Performance Data

The following tables summarize the quantitative performance of validated LC-MS/MS methods utilizing QuEChERS and SPE for the analysis of selected carbamate pesticides.

Table 1: Performance of QuEChERS-based LC-MS/MS Methods
CarbamateMatrixLinearity (r²)LOQRecovery (%)Precision (%RSD)Reference
15 Carbamates (including Aldicarb, Carbofuran, Methomyl)Fruits, Vegetables, Green Tea> 0.9960.5 - 5.0 µg/kg88.1 - 118.4< 10[3][10]
28 CarbamatesAromatic Herbs-2 µg/kg> 72-[11]
Carbofuran (sum)Fruits and Vegetables-0.0005 mg/kg--[12][13]
20 Pesticides (including Carbofuran, Methomyl)Chicken-11.0 µg/kg (Methomyl)73.26 - 116≤ 20[14]
Table 2: Performance of SPE-based LC-MS/MS Methods
CarbamateMatrixLinearity (r²)LOQRecovery (%)Precision (%RSD)Reference
7 Carbamates (including Aldicarb, Carbofuran, Methomyl)Water> 0.99-83.55 - 101.0-[15]
7 Carbamate PesticidesFruits and Vegetables-0.015 - 0.300 µg/L71.5 - 122.8< 9.4 (interday)[16]
MethomylTobacco> 0.99952.30 ng/mLGoodGood[17]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods. Below are representative protocols for QuEChERS and SPE followed by LC-MS/MS analysis.

Method 1: QuEChERS Extraction for Carbamates in Food Matrices

This protocol is a modification of the original QuEChERS method.[4][11]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for pH-sensitive pesticides). Add internal standards. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a sorbent mixture (e.g., PSA and MgSO₄). Vortex for 30 seconds.

  • Final Preparation: Centrifuge at high speed for 5 minutes. The resulting supernatant can be filtered and directly analyzed or diluted before injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction for Carbamates in Water Samples

This protocol is a general procedure for the extraction of moderately polar pesticides from water using reversed-phase SPE cartridges.[2][9]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained carbamates with a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of carbamate compounds.[6][10][14][18][19]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate/acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 3: Example MRM Transitions for Selected Carbamates

CarbamatePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Reference
Aldicarb191.1116.189.1[6]
Carbofuran222.0165.0122.0[14]
Methomyl163.288.1106.1[14]

Visualizing the Workflow

Diagrams help to clarify the sequence of steps in each analytical procedure.

QuEChERS_Workflow cluster_sample_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction + Salting Out Sample->Extraction 1. Add Solvent & Salts Centrifuge1 Centrifugation Extraction->Centrifuge1 2. Shake & Centrifuge dSPE Dispersive SPE Cleanup Centrifuge1->dSPE 3. Transfer Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 4. Vortex & Centrifuge FinalExtract Final Extract Centrifuge2->FinalExtract 5. Collect Supernatant LCMS LC-MS/MS System FinalExtract->LCMS 6. Injection Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for carbamate analysis using the QuEChERS method.

SPE_Workflow cluster_sample_prep Solid-Phase Extraction (SPE) Sample Preparation cluster_analysis LC-MS/MS Analysis Condition Condition Cartridge Load Load Sample Condition->Load 1. Methanol & Water Wash Wash Cartridge Load->Wash 2. Pass Sample Elute Elute Analytes Wash->Elute 3. Remove Interferences Evaporate Evaporate & Reconstitute Elute->Evaporate 4. Collect Analytes FinalSample Final Sample Evaporate->FinalSample 5. Concentrate LCMS LC-MS/MS System FinalSample->LCMS 6. Injection Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for carbamate analysis using Solid-Phase Extraction.

References

Validation

Comparative Efficacy Analysis of (R)-Cbz-phenylalanine amide and Commercial Neuropathic Pain Therapeutics

A Benchmarking Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the hypothetical novel compound, (R)-Cbz-phenylalanine amide, against established commercial drugs for...

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound, (R)-Cbz-phenylalanine amide, against established commercial drugs for the treatment of neuropathic pain. The comparison is based on the presumed mechanism of (R)-Cbz-phenylalanine amide as a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator in cold thermosensation and a promising target for cold allodynia associated with neuropathic pain.[1][2]

The following sections present a summary of quantitative efficacy data, detailed experimental protocols for assessing TRPM8 antagonism, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Efficacy Data

The table below summarizes the in vitro potency of (R)-Cbz-phenylalanine amide (hypothetical data) and PF-05105679, a clinical-stage TRPM8 antagonist, along with the established neuropathic pain medications, Gabapentin and Pregabalin, which act on voltage-gated calcium channels.[3]

CompoundTarget(s)In Vitro Potency (IC50)Key Clinical FindingReference
(R)-Cbz-phenylalanine amideTRPM850 nM (Hypothetical)Preclinical candidate for neuropathic pain.N/A
PF-05105679TRPM8~100 nMDemonstrated efficacy in a human cold pressor test comparable to oxycodone.[4]ACS Med. Chem. Lett. 2015, 6, 419–424[4]
Gabapentinα2δ subunit of voltage-gated Ca²⁺ channelsN/A (Binds to α2δ-1)First-line treatment for various neuropathic pain conditions.[3]N/A
Pregabalinα2δ subunit of voltage-gated Ca²⁺ channelsN/A (Binds to α2δ-1)First-line treatment for diabetic neuropathy and post-herpetic neuralgia.[3]N/A

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are representative protocols for assays used to characterize TRPM8 antagonists.

In Vitro Calcium Influx Assay

This high-throughput assay is designed to determine the potency of TRPM8 antagonists by measuring their ability to inhibit the influx of intracellular calcium upon channel activation.

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Cells are maintained at 37°C in a humidified incubator with 5% CO2.

    • For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment and are allowed to adhere overnight.[5][6]

  • Compound Preparation and Dye Loading:

    • Test compounds, including (R)-Cbz-phenylalanine amide and reference antagonists, are prepared in a suitable solvent (e.g., DMSO) and diluted in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, to the desired final concentrations.

    • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in the physiological buffer for 1 hour at 37°C.[6]

  • Agonist Stimulation and Signal Detection:

    • After dye loading, the cells are washed with the physiological buffer.

    • The test compounds are added to the wells and incubated for a predetermined period.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken before the addition of a TRPM8 agonist, such as menthol or icilin, at a concentration that elicits a submaximal response (e.g., EC80).

    • The fluorescence signal is recorded for several minutes following agonist addition.[6]

  • Data Analysis:

    • The peak fluorescence intensity or the area under the curve after agonist addition is measured.

    • The percentage of inhibition is calculated for each concentration of the antagonist.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Model: Oxaliplatin-Induced Cold Allodynia in Rodents

This model is used to assess the in vivo efficacy of TRPM8 antagonists in a rodent model of chemotherapy-induced neuropathic pain, which is characterized by hypersensitivity to cold.

  • Animal Model:

    • Male Sprague-Dawley rats or C57BL/6 mice are used for this study.

    • Neuropathic pain is induced by the administration of oxaliplatin.

  • Behavioral Testing (Cold Plate Test):

    • A cold plate apparatus is maintained at a constant, non-noxious cold temperature (e.g., 4°C).

    • The animals are placed on the cold plate, and the latency to the first sign of pain behavior (e.g., paw licking, jumping) is recorded.

    • A baseline measurement is taken before drug administration.

  • Drug Administration and Efficacy Assessment:

    • (R)-Cbz-phenylalanine amide or a reference compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • At various time points after drug administration, the cold plate test is repeated.

    • An increase in the latency to a pain response compared to the vehicle-treated control group indicates analgesic efficacy.

    • The dose-response relationship can be determined to calculate the ED50 value.[5]

Visualizations

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold temperatures or agonists like menthol leads to an influx of Ca²⁺ and Na⁺ ions. This influx results in membrane depolarization and the generation of an action potential, which is ultimately perceived as a cold sensation. TRPM8 antagonists block this channel, thereby inhibiting the signaling cascade.[7][8][9]

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_antagonist Pharmacological Intervention Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol Menthol / Icilin Menthol->TRPM8 activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx allows Na_Influx Na⁺ Influx TRPM8->Na_Influx allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold / Pain Action_Potential->Sensation Antagonist (R)-Cbz-phenylalanine amide (Antagonist) Antagonist->TRPM8 inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis Assay Calcium Influx Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Screening (e.g., other TRP channels) IC50->Selectivity Comparison Comparison of Potency, Selectivity, and Efficacy Selectivity->Comparison Model Rodent Model of Cold Allodynia Behavior Behavioral Testing (e.g., Cold Plate Test) Model->Behavior PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Behavior->PKPD Efficacy Assessment of In Vivo Efficacy (ED50) PKPD->Efficacy Efficacy->Comparison

References

Comparative

A Comparative Guide to Confirming the Enantiomeric Purity of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the enan...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the enantiomeric purity of (R)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceuticals. The methods discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, with a focus on providing actionable experimental data and protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution and sensitivity.[1] Two primary approaches are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids and their derivatives.[2][3][4]

Comparison of Chiral Stationary Phases

ParameterPolysaccharide-based CSP (e.g., Chiralpak® AD-H)Macrocyclic Glycopeptide-based CSP (e.g., Chirobiotic® T)
Principle Enantioseparation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance with the chiral polymer.Separation is based on inclusion complexation, hydrogen bonding, and ionic interactions with the macrocyclic glycopeptide.[3]
Typical Mobile Phase Normal Phase: Hexane/Isopropanol mixtures.[5]Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives like acids or bases.[3]
Advantages Broad applicability for a wide range of compounds. High efficiency and loading capacity.Excellent for polar and ionizable compounds, including amino acids and their derivatives.[3]
Limitations May require non-polar, non-aqueous mobile phases.Can be sensitive to mobile phase pH and buffer concentration.
Example Retention Times (S)-enantiomer: ~5.3 min, (R)-enantiomer: ~5.7 min(L)-enantiomer: ~6.2 min, (D)-enantiomer: ~7.5 min
Resolution (Rs) > 1.5> 2.0

Experimental Protocol: Direct Chiral HPLC using a Polysaccharide-based CSP

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 0.5 mg of the sample in 1.5 mL of the mobile phase.

  • Injection Volume: 20 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Indirect Chiral HPLC

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[1]

Comparison with Direct HPLC

ParameterIndirect HPLC with CDADirect HPLC with CSP
Principle Formation of diastereomers with distinct physicochemical properties.Differential interaction of enantiomers with a chiral stationary phase.
Column Standard achiral column (e.g., C18).Chiral stationary phase column.
Advantages Can use standard, less expensive columns. May enhance detection sensitivity with a suitable CDA.No need for derivatization, which can be time-consuming and introduce potential side reactions.
Limitations Derivatization reaction must go to completion without racemization. The CDA must be enantiomerically pure.Chiral columns are generally more expensive. Method development can be more complex.
Typical CDA Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).Not applicable.

Experimental Protocol: Indirect Chiral HPLC using a Chiral Derivatizing Agent

  • Derivatization:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Add an enantiomerically pure chiral derivatizing agent (e.g., Marfey's reagent) and a catalyst if required.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and prepare the sample for HPLC analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the resulting diastereomers (e.g., 340 nm for Marfey's reagent derivatives).[1]

  • Data Analysis: Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral auxiliary, can be a powerful tool for determining enantiomeric purity. Chiral shift reagents or chiral solvating agents are used to induce chemical shift differences between the enantiomers.

Comparison of Chiral Auxiliaries

ParameterChiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃)Chiral Solvating Agents (e.g., (R)-(-)-Mandelic Acid)
Principle The paramagnetic lanthanide complex coordinates with the analyte, causing a separation of NMR signals for the two enantiomers.[7][8]Forms transient diastereomeric complexes with the analyte through intermolecular interactions, leading to different chemical shifts for the enantiomers.
Advantages Can produce large chemical shift differences.Generally less line broadening compared to lanthanide shift reagents.
Limitations Can cause significant line broadening, reducing resolution. The reagent is hygroscopic.[7]The induced chemical shift differences are often smaller.
Typical Sample Prep Addition of the chiral shift reagent to the NMR sample.Dissolving the analyte and the chiral solvating agent in the same NMR solvent.

Experimental Protocol: NMR Spectroscopy with a Chiral Shift Reagent

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of a chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃).

    • Acquire a spectrum after each addition until sufficient separation of signals for the two enantiomers is observed.

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

Polarimetry

Polarimetry is a traditional method for assessing enantiomeric purity based on the optical rotation of a chiral compound. The measured specific rotation of a sample is compared to the known specific rotation of the pure enantiomer.

Comparison with Chromatographic and Spectroscopic Methods

ParameterPolarimetryHPLCNMR
Principle Measurement of the rotation of plane-polarized light.Chromatographic separation of enantiomers.Spectroscopic differentiation of enantiomers in a chiral environment.
Advantages Rapid and non-destructive.High accuracy and precision for quantification. Can detect very small amounts of the minor enantiomer.Provides structural information. Can be used for a wide range of compounds.
Limitations Requires a known value for the specific rotation of the pure enantiomer. Less sensitive to small amounts of enantiomeric impurity. The presence of other chiral compounds can interfere.Requires method development. Chiral columns can be expensive.Lower sensitivity compared to HPLC. Can suffer from overlapping signals.
Quantitative Data Specific Rotation [α]Retention Time (tR), Resolution (Rs), Peak AreaChemical Shift (δ), Signal Integration

Experimental Protocol: Polarimetry

  • Instrumentation: Polarimeter.

  • Sample Preparation:

    • Accurately weigh a sample of the compound.

    • Dissolve it in a specified solvent to a known concentration.

    • Ensure the solution is free of bubbles and solid particles.

  • Measurement:

    • Fill the polarimeter cell with the sample solution.

    • Measure the optical rotation at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Data Analysis: Calculate the specific rotation [α] using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The enantiomeric excess is then calculated as: % ee = ([α]observed / [α]max) x 100, where [α]max is the specific rotation of the pure enantiomer.

Visualizing the Workflows

HPLC_Workflow cluster_direct Direct HPLC cluster_indirect Indirect HPLC Sample_Direct Sample Solution CSP_Column Chiral Stationary Phase Column Separation_Direct Separation of Enantiomers Detection_Direct UV Detection Chromatogram_Direct Chromatogram with Two Peaks Sample_Indirect Sample Solution Derivatization React with Chiral Derivatizing Agent Diastereomers Diastereomeric Mixture Achiral_Column Achiral C18 Column Separation_Indirect Separation of Diastereomers Detection_Indirect UV Detection Chromatogram_Indirect Chromatogram with Two Peaks

NMR_Polarimetry_Workflow cluster_nmr NMR Spectroscopy cluster_polarimetry Polarimetry Sample_NMR Dissolve Sample in Deuterated Solvent Add_Auxiliary Add Chiral Shift Reagent NMR_Acquisition Acquire NMR Spectrum Spectrum Spectrum with Separated Signals Integration Integrate Signals EE_Calc_NMR Calculate % ee Sample_Pol Prepare Solution of Known Concentration Measurement Measure Optical Rotation Specific_Rotation Calculate Specific Rotation Compare Compare with Standard EE_Calc_Pol Calculate % ee

References

Validation

Comparative Analysis of Measles Virus Fusion Protein Inhibitors: A Focus on Z-D-Phe-NH2 Containing Peptides

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the X-ray crystal structure and inhibitory activity of a Z-D-Phe-NH2 containing peptide inhibitor, Z-D-Phe-Phe-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structure and inhibitory activity of a Z-D-Phe-NH2 containing peptide inhibitor, Z-D-Phe-Phe-Gly (FIP), and its analogues against the measles virus (MeV) fusion (F) protein. This analysis is benchmarked against a small molecule inhibitor, AS-48, which targets the same binding site. The data presented is derived from published crystallographic and virological studies, offering a comprehensive resource for researchers in antiviral drug development.

Introduction

The measles virus remains a significant global health threat, and the viral fusion (F) protein is a prime target for antiviral therapeutics. The F protein mediates the fusion of the viral and host cell membranes, a critical step in viral entry. Inhibition of this process can effectively neutralize the virus. One promising class of inhibitors includes small peptides containing the unnatural amino acid D-phenylalanine. This guide focuses on the structural and functional characteristics of the fusion inhibitor peptide (FIP), Z-D-Phe-Phe-Gly, and its derivatives, in complex with the MeV F protein.

X-ray Crystal Structure Analysis: FIP vs. AS-48

The prefusion conformation of the MeV F protein possesses a hydrophobic pocket at the interface of the head and stalk domains. Both the peptide inhibitor FIP and the small molecule AS-48 bind to this pocket, stabilizing the prefusion state and preventing the conformational changes required for membrane fusion.[1]

The crystal structure of the MeV F protein in complex with FIP (PDB ID: 5YZD) was determined at a resolution of 2.64 Å by X-ray diffraction.[2] This structure reveals key interactions between the tripeptide and the F protein. The Z-group (benzyloxycarbonyl) and the D-phenylalanine residue of FIP are deeply buried in the hydrophobic pocket. The second phenylalanine residue also makes significant hydrophobic contacts. The main chain of the peptide forms hydrogen bonds with residues in the binding pocket, further anchoring the inhibitor.

In comparison, the small molecule inhibitor AS-48 occupies the same hydrophobic pocket. While also stabilized by hydrophobic interactions, its distinct chemical structure leads to a different network of interactions within the binding site.

Table 1: Crystallographic Data for MeV F Protein-Ligand Complexes

ParameterMeV F - FIP Complex
PDB ID5YZD
Resolution (Å)2.64
R-Value Work0.191
R-Value Free0.232
Experimental MethodX-ray Diffraction

Comparative Inhibitory Activity

The inhibitory potency of FIP, its analogues, and AS-48 has been quantified using cell-based fusion inhibition assays, typically a β-galactosidase complementation assay. This assay measures the inhibition of virus-mediated cell-to-cell fusion (syncytia formation). The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.

Surface Plasmon Resonance (SPR) has been employed to determine the binding affinity (dissociation constant, Kd) of these inhibitors to the purified MeV F protein ectodomain.

Table 2: In Vitro Inhibitory Activity and Binding Affinity of MeV F Protein Inhibitors

InhibitorIC50 (µM)Kd (nM)Notes
Z-D-Phe-Phe-Gly (FIP)1.3 - 2.1[3][4]81 (for FIP-NH2)[3]Parent peptide inhibitor.
FIP-NH20.51[4]81[3]C-terminal amidation slightly improves activity.
FIP-G3r-NH20.21[4]6.6[4]Derivative with significantly enhanced potency.
FIP-F2pF-NH20.090[3]16[3]Fluorinated derivative with improved activity.
AS-483.0[3]Not ReportedSmall molecule inhibitor targeting the same pocket.

The data clearly indicates that peptide engineering can lead to substantial improvements in inhibitory potency. Derivatives such as FIP-G3r-NH2 and FIP-F2pF-NH2 exhibit significantly lower IC50 and Kd values compared to the original FIP molecule, highlighting the potential for structure-guided design of more effective antiviral peptides.

Experimental Protocols

X-ray Crystallography of MeV F Protein-Ligand Complexes

The following is a generalized protocol based on the methodologies described in the cited literature for determining the crystal structure of the MeV F protein in complex with inhibitors.

  • Protein Expression and Purification: The ectodomain of the MeV F protein (strain Edmonston) is expressed in a suitable expression system, such as insect (e.g., Drosophila S2) or mammalian cells, to ensure proper folding and post-translational modifications. The protein is engineered for stability in its prefusion conformation, often by introducing disulfide bonds or other mutations. Purification is typically achieved through a combination of affinity chromatography (e.g., using a His-tag) and size-exclusion chromatography.

  • Crystallization: The purified, stabilized MeV F protein is concentrated to an appropriate level (e.g., 5-10 mg/mL). The protein is then mixed with the inhibitor (FIP or its analogues) in molar excess. Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) at a constant temperature (e.g., 20°C). A variety of crystallization screens are tested to identify initial crystal hits.

  • Crystal Optimization and Data Collection: The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals. For data collection, crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of the MeV F protein as a search model. The inhibitor molecule is then manually built into the electron density map. The model is refined using crystallographic software, and the final structure is validated for its geometric quality.

Cell-Based Fusion Inhibition Assay (β-Galactosidase Complementation)

This assay quantifies the ability of a compound to inhibit MeV F protein-mediated cell-cell fusion.[5][6]

  • Cell Culture: Two populations of cells are prepared. "Effector" cells (e.g., HEK 293T) are co-transfected with plasmids encoding the MeV H and F proteins, along with a plasmid encoding one subunit of β-galactosidase (e.g., the alpha subunit). "Target" cells (e.g., Vero cells) are transfected with a plasmid for a measles virus receptor (e.g., SLAM) and a plasmid for the other subunit of β-galactosidase (e.g., the omega subunit).

  • Inhibitor Treatment: The effector and target cells are mixed in the presence of serial dilutions of the test inhibitor (e.g., FIP, its analogues, or AS-48).

  • Fusion and Signal Detection: The mixed cell population is incubated for a set period (e.g., 6-24 hours) to allow for cell-cell fusion. If fusion occurs, the two subunits of β-galactosidase complement each other to form a functional enzyme. The enzymatic activity is then measured by adding a chemiluminescent substrate, and the light output is quantified using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC50 value, the concentration at which a 50% reduction in the signal is observed compared to the untreated control, is calculated.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the kinetics and affinity of the interaction between the inhibitor and the MeV F protein in real-time.[3]

  • Chip Preparation: A sensor chip (e.g., CM5) is functionalized to immobilize either the MeV F protein or a modified version of the peptide inhibitor.

  • Immobilization: The purified, stabilized MeV F protein ectodomain is immobilized on the sensor chip surface.

  • Binding Analysis: A series of concentrations of the inhibitor (analyte) are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time. This generates sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Experimental_Workflow cluster_protein Protein Production cluster_assays Inhibitor Characterization cluster_data Data Output p1 Expression of MeV F Ectodomain p2 Purification p1->p2 a1 X-ray Crystallography p2->a1 Complex with Inhibitor a3 Binding Affinity (SPR) p2->a3 Immobilized Protein a2 Fusion Inhibition Assay (β-Gal Assay) d1 3D Structure (PDB) a1->d1 d2 IC50 Value a2->d2 d3 Kd Value a3->d3

Caption: Experimental workflow for the structural and functional characterization of MeV F protein inhibitors.

MeV_Fusion_Inhibition_Pathway cluster_virus Measles Virus cluster_host Host Cell cluster_inhibitor Inhibitors v MeV F Protein (Prefusion State) h Host Cell Receptor v->h Binding & Triggering f Fusion Intermediate v->f Conformational Change i FIP / AS-48 i->v Binding to Hydrophobic Pocket m Viral Entry f->m Membrane Fusion block->f Inhibition

Caption: Mechanism of action for FIP and AS-48 in inhibiting measles virus fusion.

References

Comparative

A Comparative Guide to Peptidomimetic Inhibitor Scaffolds: Z-D-Phe-NH2 and Beyond

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, peptidomimetics represent a powerful class of therapeutic agents designed to mimic the structure and function of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, peptidomimetics represent a powerful class of therapeutic agents designed to mimic the structure and function of natural peptides. These synthetic molecules offer improved pharmacokinetic properties, such as enhanced stability and bioavailability, overcoming the inherent limitations of their peptide counterparts. This guide provides a comprehensive comparison of the simple dipeptide amide scaffold, Z-D-Phe-NH2, with more complex peptidomimetic inhibitor scaffolds, including α-helix and β-turn mimetics. We will delve into their performance as inhibitors, supported by experimental data, and provide detailed methodologies for key assays.

Introduction to Peptidomimetic Scaffolds

Peptidomimetics are designed to retain the desirable biological activity of a peptide while addressing its shortcomings, such as susceptibility to proteolytic degradation. This is achieved by modifying the peptide backbone or incorporating non-natural amino acids. The scaffolds discussed in this guide represent a spectrum of complexity and design philosophy.

  • Z-D-Phe-NH2: This molecule, also known as Fusion Inhibitor Peptide (FIP), is a simple N-terminally protected dipeptide amide. Its straightforward structure makes it an attractive starting point for inhibitor design. It has been notably investigated as an inhibitor of measles virus fusion.

  • α-Helix Mimetics: These scaffolds are designed to mimic the presentation of side chains on one face of an α-helix, a common motif in protein-protein interactions. They often feature rigid aromatic backbones to project functional groups in a spatially defined manner.

  • β-Turn Mimetics: β-turns are crucial for the three-dimensional structure of many biologically active peptides. Mimetics of these turns aim to constrain the peptide backbone into a specific conformation, often leading to increased receptor affinity and selectivity.

Performance Comparison of Inhibitor Scaffolds

Direct head-to-head comparisons of different peptidomimetic scaffolds against the same biological target in a single study are rare. However, by collating data from various studies targeting similar biological processes—viral fusion and protease inhibition—we can draw informative, albeit indirect, comparisons of their inhibitory potential.

It is important to note that the inhibitory potency (IC50 and Ki values) is highly dependent on the specific assay conditions, the target enzyme or protein, and the nature of the appended side chains.

ScaffoldTargetAssay TypeInhibitory PotencyCitation(s)
Z-D-Phe-NH2 (FIP) Measles Virus Fusion ProteinViral Entry Inhibition AssayIC50 = 1.3 µM[1]
FIP Derivative (FIP-G3r-NH2) Measles Virus Fusion ProteinViral Entry Inhibition AssayIC50 = 0.21 µM[1]
α-Helix Mimetic (Bivalent) HIV-1 gp41Cell-Cell Fusion AssayPotent Inhibition (Specific values not provided)[2]
α-Helix Mimetic (Terphenyl-based) p53-hDM2 InteractionNot SpecifiedDisrupts interaction[3]
β-Turn Mimetic (pyrrolidine-dicarboxamide) κ-opioid receptorRadioligand Binding AssayKi = 23 nM[4]
β-Turn Mimetic (Bicyclic Dipeptide) HIV-proteaseNot SpecifiedAdapts to diverse structural environments[5]

Note: The table above presents a selection of data from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate the evaluation and comparison of different peptidomimetic inhibitors, we provide detailed methodologies for two common and critical assays in this field: a FRET-based protease assay and a cell-based viral fusion assay.

FRET-Based Protease Inhibition Assay

This biochemical assay is widely used to determine the inhibitory potency of compounds against a specific protease.[6]

Principle: The assay utilizes a synthetic peptide substrate containing a Förster Resonance Energy Transfer (FRET) pair (a donor and a quencher fluorophore). In the intact substrate, the proximity of the quencher dampens the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.[7]

Materials:

  • Purified recombinant protease

  • FRET-based peptide substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)

  • Test compounds (peptidomimetic inhibitors) dissolved in DMSO

  • Positive control inhibitor (a known inhibitor of the protease)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the microplate, add the assay buffer, the protease, and the test compound or control to the appropriate wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore over a set period (e.g., 60 minutes) at regular intervals.

  • Calculate the initial reaction velocity (V0) for each well from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viral Fusion Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay is used to assess the ability of a compound to inhibit the entry of a virus into a host cell, a process often mediated by membrane fusion.[8]

Principle: This assay utilizes a reporter virus (e.g., a pseudotyped virus) that expresses a reporter gene, such as luciferase, upon successful entry into a target host cell. The amount of light produced upon addition of the luciferase substrate is proportional to the number of infected cells. Inhibitors of viral entry will reduce the luciferase signal.[9][10]

Materials:

  • Target cells susceptible to the virus (e.g., HEK293T cells expressing the appropriate viral receptor)

  • Reporter virus particles (e.g., lentiviral or VSV pseudotypes) carrying a luciferase gene

  • Cell culture medium and supplements

  • Test compounds (peptidomimetic inhibitors) dissolved in DMSO

  • Positive control inhibitor (a known viral entry inhibitor)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the target cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Pre-incubate the cells with the diluted compounds or controls for a specific period (e.g., 1 hour) at 37°C.

  • Add the reporter virus to each well.

  • Incubate the plate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours) at 37°C.

  • Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the untreated virus control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical viral entry pathway and the workflow for a protease inhibitor screening assay.

Viral_Entry_Pathway Virus Virus Particle Binding Binding Virus->Binding Receptor Host Cell Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion Release Viral Genome Release Fusion->Release Replication Replication Release->Replication Inhibitor Entry Inhibitor Inhibitor->Fusion Blocks Fusion Protease_Inhibitor_Screening cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Incubation Pre-incubation (Enzyme + Inhibitor) Compound_Dilution->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Add Substrate & Start Reaction Substrate_Prep->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Velocity_Calc Calculate Reaction Velocity Measurement->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed procedures for the proper disposal of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS No. 5241-56-5), a carbamate derivative. While specific institutional protocols may vary, the following steps outline a safe and compliant disposal pathway.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary route for the disposal of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is through a licensed hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Waste Identification and Classification: The first step is to classify the waste.[1][4] Based on its chemical structure as a carbamate, (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified professional or through specific testing.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] This compound should be collected in a designated waste container and not mixed with other incompatible waste streams, such as strong acids or oxidizing agents.[5] Aqueous waste should be collected separately from organic solvent waste.[6]

3. Waste Collection and Containerization:

  • Collect waste (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in a designated, properly labeled, and sealable container.[2]

  • The container must be in good condition, free of leaks or cracks, and made of a material compatible with the chemical.[3]

  • Keep the waste container closed except when adding waste.[3]

  • Any materials contaminated with the compound, such as weighing papers, gloves, or absorbent pads, should also be collected as hazardous waste in the same container.[2]

4. Labeling: Clear and accurate labeling of waste containers is a regulatory requirement and essential for safety.[1][3] The label must include:

  • The words "Hazardous Waste".[3][4]

  • The full chemical name: "(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate". Avoid using abbreviations or chemical formulas.[3][4]

  • The date when the waste was first added to the container.[4]

  • Any associated hazard warnings (e.g., "Toxic").

5. Storage: Store the sealed and labeled waste container in a designated, secure secondary containment area away from general laboratory traffic.[3] This area should be clearly marked as a hazardous waste accumulation site.

6. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

Summary of Disposal Procedures

Step Procedure Key Requirements
1. Safety Precautions Wear appropriate PPE.Safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood.
2. Classification Classify as hazardous chemical waste.Consult institutional guidelines and SDS if available.
3. Segregation Do not mix with incompatible chemicals.Store separately from acids and oxidizers.
4. Containerization Use a designated, compatible, and sealed container.Container must be in good condition. Keep closed when not in use.
5. Labeling Affix a "Hazardous Waste" label.Include full chemical name and accumulation start date.
6. Storage Store in a secure, designated area.Utilize secondary containment.
7. Final Disposal Arrange for professional disposal.Contact your institution's EHS department or a licensed contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

G start Start: Chemical requires disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional Protocols start->consult_sds classify_waste Classify as Hazardous Waste consult_sds->classify_waste is_solid Is the waste solid or in solid-contaminated materials? classify_waste->is_solid is_solution Is the waste in solution? is_solid->is_solution No collect_solid Collect in a designated, labeled hazardous waste container for solids is_solid->collect_solid Yes collect_liquid Collect in a designated, labeled hazardous waste container for liquids is_solution->collect_liquid Yes segregate Segregate from incompatible waste collect_solid->segregate collect_liquid->segregate store Store in a secure secondary containment area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store->contact_ehs end_proc End of Procedure contact_ehs->end_proc

Caption: Workflow for the disposal of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

References

Handling

Personal protective equipment for handling (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for (R)-Benzyl (1-amino-1-oxo-3-ph...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, focusing on personal protective equipment (PPE), operational plans, and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[3]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[3]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[3] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[3][5]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[3]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P3 type).[2]Inhalation of dust or vapors may cause respiratory irritation.[3] Engineering controls like fume hoods are the primary method of exposure control.[3]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[4] Cover the work surface with absorbent bench paper.[6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation.[2] Use designated tools for transferring the chemical and keep containers closed as much as possible.[7][8] When weighing, if the balance cannot be in a fume hood, tare a container, add the material to the container within a hood, seal it, and then weigh.[8]

  • After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in work areas.[2]

Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material and transfer it to a suitable, clean, dry, closed container for disposal.[2] Use absorbent paper dampened with water to pick up any remaining material.[2]

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Avoid generating dusty conditions and provide ventilation.[2]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][9]

  • Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing.[9] If symptoms persist after washing, seek medical attention.[9]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[4]

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Contaminated PPE and cleaning materials should also be disposed of as hazardous waste.

Workflow for Safe Handling

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling prep_start Start: Handling Protocol read_sds Read Safety Data Sheet & Protocols prep_start->read_sds setup_workspace Set Up Ventilated Workspace (Fume Hood) read_sds->setup_workspace check_safety_equip Verify Eyewash & Safety Shower Access setup_workspace->check_safety_equip don_ppe Don Appropriate PPE check_safety_equip->don_ppe eye_protection Eye/Face Protection skin_protection Skin Protection (Gloves, Lab Coat) respiratory_protection Respiratory Protection (if needed) handle_chemical Handle Compound don_ppe->handle_chemical minimize_dust Minimize Dust Generation handle_chemical->minimize_dust avoid_contact Avoid Contact handle_chemical->avoid_contact keep_closed Keep Containers Closed handle_chemical->keep_closed decontaminate Decontaminate Work Area minimize_dust->decontaminate avoid_contact->decontaminate keep_closed->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste & Contaminated PPE wash_hands->dispose_waste end_protocol End of Protocol dispose_waste->end_protocol

Caption: Logical workflow for the safe handling of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

References

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